N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-2-3-8-16-20(18,19)13-6-4-12(5-7-13)17-10-11(14)9-15-17/h4-7,9-10,16H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWYBRUHYBDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682087 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-41-5 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its Analogs
Disclaimer: As of December 2025, a comprehensive technical guide on the specific chemical properties and biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-41-5) is not available in publicly accessible scientific literature or patents. While the compound is available from commercial suppliers as a research chemical, detailed experimental data and biological studies have not been published.
This guide will therefore provide an in-depth look at the chemical properties and potential biological activities of a closely related and well-documented class of compounds: 4-(Pyrazol-1-yl)benzenesulfonamide derivatives . The information presented is based on published research on these analogs and is intended to provide a framework for understanding the likely characteristics and potential applications of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for researchers, scientists, and drug development professionals.
Core Compound Information
While specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is unavailable, its basic chemical properties have been identified.
| Property | Value | Reference |
| CAS Number | 1199773-41-5 | |
| Molecular Formula | C₁₃H₁₆BrN₃O₂S | |
| Molecular Weight | 358.25 g/mol | |
| Purity (typical) | ≥98% | |
| Physical State | Solid | |
| Storage Temperature | Room Temperature | |
| Synonym | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzenesulfonamide |
General Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives
A general synthetic route for 4-(pyrazol-1-yl)benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or the reaction of a substituted aniline with a pyrazole-containing sulfonyl chloride. A plausible synthetic pathway for the target compound and its analogs is outlined below.
Experimental Protocol: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives
This protocol is a generalized procedure based on the synthesis of similar compounds.
Step 1: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide
-
Reaction Setup: To a solution of 4-aminobenzenesulfonamide in a suitable solvent such as acetic acid, an equimolar amount of a pyrazole precursor (e.g., 1,1,3,3-tetramethoxypropane for the unsubstituted pyrazole ring) is added.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the 4-(pyrazol-1-yl)benzenesulfonamide core structure.
Step 2: N-Alkylation/N-Arylation
-
Reaction Setup: The product from Step 1 is dissolved in a suitable aprotic solvent like dimethylformamide (DMF).
-
Reagents: A base such as potassium carbonate is added, followed by the dropwise addition of an alkyl or aryl halide (e.g., butyl bromide for the synthesis of N-Butyl 4-(pyrazol-1-yl)benzenesulfonamide).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final N-substituted 4-(pyrazol-1-yl)benzenesulfonamide.
Caption: Generalized synthetic workflow for N-substituted 4-(pyrazol-1-yl)benzenesulfonamides.
Potential Biological Activities and Signaling Pathways
Based on studies of structurally related 4-(pyrazol-1-yl)benzenesulfonamide derivatives, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is likely to be investigated for its potential as an enzyme inhibitor. The benzenesulfonamide moiety is a common pharmacophore known to target the active sites of various enzymes.
Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.
Signaling Pathway:
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based compounds.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
Certain 4-(pyrazol-1-yl)benzenesulfonamide derivatives have shown inhibitory activity against COX-2 and 5-LOX, key enzymes in the inflammatory pathway. Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.
Signaling Pathway:
Caption: Dual inhibition of COX-2 and 5-LOX pathways in inflammation.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, based on methodologies used for similar compounds.
In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used. The substrate is a p-nitrophenyl acetate (p-NPA) solution.
-
Assay Procedure: The assay is performed in a 96-well plate. The compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution.
-
Measurement: The reaction is initiated by adding the p-NPA substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: The inhibition percentage is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Procedure: The compound is pre-incubated with the enzyme in a buffer containing a heme cofactor.
-
Measurement: The reaction is initiated by adding arachidonic acid. The COX activity is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.
In Vitro 5-LOX Inhibition Assay
-
Enzyme and Substrate: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human) is used. Linoleic acid or arachidonic acid serves as the substrate.
-
Assay Procedure: The compound is incubated with the enzyme solution.
-
Measurement: The reaction is initiated by adding the substrate. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Data Analysis: The inhibitory activity is expressed as the percentage of inhibition, and the IC₅₀ value is calculated.
Conclusion
While specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide remains to be published, the extensive research on the broader class of 4-(pyrazol-1-yl)benzenesulfonamide derivatives provides a strong foundation for predicting its chemical behavior and potential biological activities. It is anticipated that this compound may act as an inhibitor of various enzymes, particularly carbonic anhydrases and enzymes involved in the inflammatory cascade. The synthetic and experimental protocols outlined in this guide offer a starting point for researchers interested in investigating the therapeutic potential of this and related molecules. Further studies are required to elucidate the specific properties and mechanisms of action of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
An In-Depth Technical Guide on N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1199773-41-5): Current Knowledge and Data Limitations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical entity N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, identified by the CAS number 1199773-41-5. The objective of this document is to provide a comprehensive overview of its core technical aspects, including chemical properties, and to outline any available experimental data and potential biological significance. However, a thorough investigation of publicly available scientific literature, patent databases, and chemical repositories reveals a significant lack of in-depth technical information for this specific compound. While basic chemical identifiers are readily available, detailed experimental protocols, quantitative biological data, and established signaling pathways involving this molecule are not currently published. This guide will summarize the available information and clearly delineate the existing knowledge gaps.
Chemical Identity and Properties
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical compound with the molecular formula C13H16BrN3O2S and a molecular weight of approximately 358.26 g/mol .[1] It belongs to the class of benzenesulfonamides, which are compounds containing a sulfonamide group attached to a benzene ring. The structure features a butylamide group and a 4-bromopyrazole moiety attached to the benzenesulfonamide core.
Table 1: Physicochemical Properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
| Property | Value | Source |
| CAS Number | 1199773-41-5 | [1][2][3] |
| Molecular Formula | C13H16BrN3O2S | [1] |
| Molecular Weight | 358.26 g/mol | [1] |
| IUPAC Name | N-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide | |
| Purity | Typically offered at ≥98% by commercial suppliers | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Note: The lack of publicly available experimental data prevents the inclusion of properties such as solubility, melting point, and boiling point.
Synthesis
A detailed, peer-reviewed synthesis protocol for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not available in the current scientific literature. However, based on general principles of organic chemistry and the synthesis of analogous sulfonamides, a plausible synthetic route can be proposed.
A potential synthetic pathway is visualized in the workflow diagram below. This proposed scheme is for illustrative purposes only and has not been experimentally validated.
Figure 1. A proposed, non-validated synthetic workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Biological Activity and Experimental Data
A comprehensive search of scientific databases reveals a notable absence of published research on the biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Consequently, there is no quantitative data, such as IC50 or EC50 values, binding affinities, or in vivo efficacy data, to report.
The absence of data prevents the creation of tables summarizing biological activity or detailed experimental protocols.
Signaling Pathways and Mechanism of Action
Due to the lack of research on its biological effects, there is no information regarding the mechanism of action or any signaling pathways that N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may modulate. The creation of a signaling pathway diagram is therefore not possible at this time.
Conclusion and Future Directions
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1199773-41-5) is a commercially available compound for which there is a significant dearth of publicly accessible scientific data. Beyond its basic chemical identifiers, information regarding its synthesis, physical properties, biological activity, and mechanism of action is not available in the current literature.
For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research could focus on:
-
Development and publication of a robust synthetic protocol.
-
Screening for biological activity across various targets and disease models, leveraging the known activities of other benzenesulfonamide derivatives.
-
Elucidation of its physicochemical properties to enable better handling and formulation.
Until such research is conducted and published, a comprehensive technical guide with detailed experimental data and biological context cannot be fully realized. The information presented here is based on the limited data currently available.
References
- 1. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1187385-90-5|4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a putative synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.
Core Molecular Data
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a sulfonamide derivative incorporating a brominated pyrazole moiety. Its key quantitative data are summarized below.
| Property | Value |
| Molecular Weight | 358.25 g/mol [] |
| Molecular Formula | C₁₃H₁₆BrN₃O₂S[] |
| CAS Number | 1199773-41-5[] |
| Purity (Typical) | ≥98% |
Putative Synthesis Protocol
Caption: Proposed two-step synthesis of the target compound.
Experimental Details:
Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride
-
Diazotization of Sulfanilamide: Sulfanilamide is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling with 4-bromopyrazole: The freshly prepared diazonium salt solution is slowly added to a solution of 4-bromopyrazole in a suitable solvent, such as aqueous acetone, at a controlled temperature.
-
Chlorination: The resulting 4-(4-bromopyrazol-1-yl)benzenesulfonamide intermediate is isolated, dried, and then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. The reaction is typically performed in an inert solvent under reflux, followed by removal of excess chlorinating agent.
Step 2: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
Reaction Setup: The 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine.
-
Addition of n-Butylamine: n-Butylamine is added dropwise to the solution at room temperature. If DCM is used as the solvent, a non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has not been extensively reported, the broader class of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has shown promise in several therapeutic areas, including as antileishmanial, anti-inflammatory, and antimicrobial agents.[4][5][6][7]
Notably, several derivatives of pyrazolyl benzenesulfonamide have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[2][8] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are mediators of inflammation.
Caption: Putative anti-inflammatory mechanism of action.
This structural class of compounds, therefore, holds potential for the development of novel anti-inflammatory drugs. Further research is warranted to elucidate the specific biological targets and therapeutic applications of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
References
- 2. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 7. US4891156A - N-alkyl-benzenesulphonamide compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a three-step process, commencing with the formation of a key aniline intermediate, followed by its conversion to a sulfonyl chloride, and culminating in the final amidation reaction. This document outlines the experimental protocols for each stage, supported by quantitative data where available, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be logically approached through the construction of the core components in a sequential manner. The overall strategy involves:
-
Synthesis of the Precursor 4-(4-bromopyrazol-1-yl)aniline: This initial step establishes the pyrazole-aniline backbone of the target molecule.
-
Formation of the Intermediate 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride: The aniline precursor is converted into a reactive sulfonyl chloride intermediate via a diazotization reaction.
-
Final N-Alkylation to Yield the Target Compound: The sulfonyl chloride is then reacted with n-butylamine to afford the desired N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
This synthetic route is illustrated in the workflow diagram below.
Figure 1: Proposed synthesis workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while these protocols are based on established chemical transformations, optimization may be required to achieve desired yields and purity.
Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)aniline
This step can be achieved through a one-pot reaction involving the cyclization of an appropriate arylhydrazine and a 1,3-diketone, followed by in-situ bromination. A general procedure is described below.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Hydrazinylaniline | C₆H₉N₃ | 123.16 |
| Malondialdehyde or equivalent | C₃H₄O₂ | 72.06 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Acetic Acid | CH₃COOH | 60.05 |
| Ethanol | C₂H₅OH | 46.07 |
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinylaniline (1.0 eq) in a mixture of ethanol and acetic acid (3:1 v/v).
-
To this solution, add malondialdehyde (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the initial cyclization, add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Continue stirring for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride
This transformation is achieved via a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-(4-bromopyrazol-1-yl)aniline | C₉H₈BrN₃ | 238.08 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Sulfur Dioxide (gas or solution) | SO₂ | 64.07 |
| Copper(I) Chloride | CuCl | 98.99 |
| Acetic Acid | CH₃COOH | 60.05 |
Procedure:
-
Suspend 4-(4-bromopyrazol-1-yl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0 °C.
-
Add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution dropwise, with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
-
The crude product is often used in the next step without further purification.
Expected Yield: Diazotization and subsequent conversion to sulfonyl chlorides typically proceed with moderate to good yields, often in the range of 50-70%.
Step 3: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
The final step involves the reaction of the sulfonyl chloride intermediate with n-butylamine.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride | C₉H₆BrClN₂O₂S | 321.58 |
| n-Butylamine | C₄H₁₁N | 73.14 |
| Triethylamine or Pyridine | C₆H₁₅N or C₅H₅N | 101.19 or 79.10 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
Procedure:
-
Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add triethylamine or pyridine (1.2 eq) as a base.
-
Add n-butylamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Expected Yield: The sulfonylation of amines is generally an efficient reaction, with expected yields typically exceeding 80%.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Note that these are estimated values based on general procedures and may require optimization.
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrazole Formation & Bromination | 4-Hydrazinylaniline, Malondialdehyde, NBS | RT | 6-8 | 60-80 |
| 2 | Diazotization & Sulfonylation | 4-(4-bromopyrazol-1-yl)aniline, NaNO₂, SO₂, CuCl | 0 - RT | 3-4 | 50-70 |
| 3 | N-Alkylation | 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, n-Butylamine | 0 - RT | 12-16 | >80 |
Characterization Data
The final product, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Molecular Formula: C₁₃H₁₆BrN₃O₂S
-
Molecular Weight: 358.25 g/mol
-
Appearance: Expected to be a solid at room temperature.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet, sextet, sextet, triplet), aromatic protons, and pyrazole protons.
-
¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonamide group (S=O stretching) and other functional groups present in the molecule.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The proposed three-step route is based on well-established and reliable chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the efficient and reproducible synthesis of this and structurally related compounds for further investigation. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic and Synthetic Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Technical Guide
Disclaimer: Publicly available experimental spectroscopic data and a detailed synthesis protocol for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide are not available at the time of this report. The following guide provides a representative experimental framework based on closely related sulfonamide compounds to offer valuable insights for researchers, scientists, and drug development professionals.
This technical guide furnishes a detailed overview of the spectroscopic characteristics and a potential synthetic route for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Given the absence of specific experimental data for the target compound, this report leverages data from structurally analogous compounds to provide a predictive and practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. These predictions are based on the analysis of similar molecular structures and functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 2H | Ar-H (ortho to SO₂NH) |
| ~7.8-8.0 | d | 2H | Ar-H (meta to SO₂NH) |
| ~8.1 | s | 1H | Pyrazole-H |
| ~7.7 | s | 1H | Pyrazole-H |
| ~4.8-5.0 | t | 1H | NH |
| ~2.9-3.1 | q | 2H | N-CH₂ |
| ~1.4-1.6 | m | 2H | N-CH₂-CH₂ |
| ~1.2-1.4 | m | 2H | CH₂-CH₃ |
| ~0.8-1.0 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~143 | Ar-C (ipso to SO₂) |
| ~140 | Ar-C (ipso to Pyrazole) |
| ~133 | Pyrazole-C |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~120 | Pyrazole-CH |
| ~95 | Pyrazole-C-Br |
| ~43 | N-CH₂ |
| ~31 | N-CH₂-CH₂ |
| ~20 | CH₂-CH₃ |
| ~14 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch |
| ~1340 | Strong | SO₂ Asymmetric Stretch |
| ~1160 | Strong | SO₂ Symmetric Stretch |
| ~1500, ~1450 | Medium | Aromatic C=C Stretch |
| ~900-650 | Strong | C-H Bending |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 358/360 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |
| 217 | [M - C₄H₉N]⁺ |
| 155 | [SO₂C₆H₄]⁺ |
| 147/149 | [C₃H₂BrN₂]⁺ |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be approached through a two-step process involving the synthesis of the key intermediate, 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, followed by its reaction with n-butylamine.
Experimental Workflow
An In-depth Technical Guide on the Commercial Availability and Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
This technical guide provides a comprehensive overview of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, focusing on its commercial availability, key chemical data, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a heterocyclic compound belonging to the pyrazole and benzenesulfonamide classes. Derivatives of 4-(1H-Pyrazol-1-yl) benzenesulfonamide have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that compounds with this scaffold can exhibit antileishmanial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The sulfonamide group, in particular, is a well-established pharmacophore found in numerous therapeutic agents.[1] This guide focuses on the specific N-butyl derivative and its accessibility for research and development purposes.
Commercial Availability and Chemical Data
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is available from various chemical suppliers as a research chemical. The quantitative data for this compound is summarized in the table below for easy reference and comparison. A related compound, N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, is also commercially available.[4][5]
| Property | Value | Reference(s) |
| IUPAC Name | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide | [6] |
| CAS Number | 1199773-41-5 | [6] |
| Molecular Formula | C13H16BrN3O2S | [6] |
| Molecular Weight | 358.25 g/mol | [6] |
| Purity | Typically ≥98% | [6][7] |
| Physical Form | Solid | |
| Storage | Room temperature | [4] |
| Typical Suppliers | Moldb, CP Lab Safety (for N-t-Butyl variant) | [4][6] |
| Product Category | Heterocyclic Building Blocks, Protein Degrader Building Blocks | [4][6] |
Synthesis and Experimental Protocols
A potential two-step synthesis is proposed:
-
Step 1: Synthesis of N-butyl-4-chlorobenzenesulfonamide. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base.
-
Step 2: N-Arylation of 4-bromopyrazole. The intermediate, N-butyl-4-chlorobenzenesulfonamide, can then be reacted with 4-bromopyrazole under conditions suitable for N-arylation, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.
A generalized experimental workflow for the synthesis is illustrated in the diagram below.
References
- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide 98% - CAS:1199773-25-5 - 如吉生物科技 [shruji.com]
- 6. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Pyrazole Benzenesulfonamide Derivatives: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the burgeoning biological activities of pyrazole benzenesulfonamide derivatives. This guide consolidates current research on the anticancer, anti-inflammatory, and antimicrobial properties of this versatile chemical scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, fused with a benzenesulfonamide moiety, has given rise to a class of compounds with significant therapeutic promise. These derivatives have demonstrated a wide spectrum of biological activities, positioning them as prime candidates for further investigation and development in the pharmaceutical industry.
Diverse Biological Activities Explored
Extensive research has highlighted the potential of pyrazole benzenesulfonamide derivatives in several key therapeutic areas:
-
Anti-inflammatory Activity: A significant number of derivatives have been shown to exhibit potent anti-inflammatory effects, often through the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Some compounds have shown anti-inflammatory activity comparable or even superior to established drugs like indomethacin and celecoxib.[1][2][3]
-
Antimicrobial Activity: The antimicrobial potential of these derivatives is another area of active investigation. Studies have demonstrated their efficacy against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1][2][4] Certain derivatives have exhibited antibacterial activity comparable to ampicillin.[1]
-
Anticancer Activity: The fight against cancer is a primary focus of modern drug discovery, and pyrazole benzenesulfonamide derivatives have emerged as a promising avenue. Research has indicated their ability to inhibit tumor growth through various mechanisms.[5][6][7][8] Some compounds have shown potent cytotoxic activity against human cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[6] Notably, some derivatives have been investigated as inhibitors of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[6]
-
Other Biological Activities: Beyond these primary areas, pyrazole benzenesulfonamide derivatives have also been explored for their potential as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions.[9][10] Furthermore, some derivatives have shown promise in alleviating inflammatory bowel disease by modulating signaling pathways like PI3K/Akt/mTOR.[11][12]
Quantitative Biological Data
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for several pyrazole benzenesulfonamide derivatives reported in the literature.
Table 1: Anti-inflammatory Activity of Pyrazole Benzenesulfonamide Derivatives
| Compound | Assay | Target | IC50 / ED50 (µM) | Reference Compound | IC50 / ED50 (µM) | Source |
| 9a | Carrageenan-induced rat paw edema | COX-2 | 8.58 | Indomethacin | 9.68 | [1] |
| 9b | Carrageenan-induced rat paw edema | COX-2 | 8.94 | Celecoxib | 16.74 | [1] |
| 7a | Carrageenan-induced rat paw edema | Not Specified | 9.46 | Indomethacin | 9.68 | [1] |
| 7b | Carrageenan-induced rat paw edema | Not Specified | 9.38 | Celecoxib | 16.74 | [1] |
| FR140423 | Prostaglandin E2 formation | COX-2 | 150-fold more selective for COX-2 than COX-1 | Indomethacin | - | [13] |
| 5b | In vitro COX/5-LOX inhibition | COX-2/5-LOX | 0.01 (COX-2), 1.78 (5-LOX) | Celecoxib | - | [14] |
Table 2: Antimicrobial Activity of Pyrazole Benzenesulfonamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 9b | E. coli | Equivalent to Ampicillin | Ampicillin | - | [1] |
| 9b | S. aureus | ~50% of Ampicillin | Ampicillin | - | [1] |
| 4b, 4d, 4e | Various bacterial and fungal strains | Significant activity | Ofloxacin, Fluconazole | - | [4][15] |
| 9g | Mycobacterium tuberculosis H37Rv | 10.2 | Isoniazid, Rifampicin | - | [16] |
Table 3: Anticancer Activity of Pyrazole Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Source |
| 6 | Various cancer cell lines | 0.06–0.25 nM | Tubulin polymerization inhibitor | [6] |
| 7 | A549, Hela, HepG2, MCF-7 | 0.15–0.33 | Tubulin polymerization inhibitor | [6] |
| 33 | HCT116, MCF-7, HepG2, A549 | < 23.7 | CDK2 inhibitor | [6] |
| 34 | HCT116, MCF-7, HepG2, A549 | < 23.7 | CDK2 inhibitor | [6] |
| 36 | - | 0.199 | CDK2 inhibitor | [6] |
| 37 | MCF-7 | 5.21 | Not Specified | [6] |
| 43 | MCF-7 | 0.25 | PI3 kinase inhibitor | [6] |
| 3f | MDA-MB-468 | 14.97 | ROS generation, Caspase 3 activation | [17] |
Key Signaling Pathways and Experimental Workflows
The biological effects of pyrazole benzenesulfonamide derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activities of these compounds is provided below.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used in vivo assay assesses the anti-inflammatory potential of a compound.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group. The ED50 value, the dose that causes 50% inhibition of edema, is then determined.[1][2]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the pyrazole benzenesulfonamide derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[8]
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various microorganisms.
-
Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[4][18]
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Once the agar solidifies, wells are created using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., ampicillin, ofloxacin) and a solvent control are also included.[4]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[4]
Conclusion
The diverse and potent biological activities of pyrazole benzenesulfonamide derivatives make them a highly attractive scaffold for the development of new therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for novel treatments for a range of diseases, from inflammatory conditions and infectious diseases to various forms of cancer. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents | Bentham Science [benthamscience.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. srrjournals.com [srrjournals.com]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models | springermedizin.de [springermedizin.de]
- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its analogs. The protocols detailed below are based on established synthetic methodologies for pyrazole and sulfonamide derivatives, including analogs of the selective COX-2 inhibitor, Celecoxib.
Introduction
The N-aryl-4-(pyrazol-1-yl)benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Notably, this core structure is found in selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of analogs with variations in the pyrazole and sulfonamide substituents is a key strategy in the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic approach to N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a specific analog within this class.
Synthetic Strategy
The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be achieved through a multi-step process. A plausible and efficient synthetic route involves the initial preparation of two key intermediates: 4-bromopyrazole and 4-hydrazinobenzenesulfonamide hydrochloride. These intermediates are then condensed to form the core pyrazolyl benzenesulfonamide structure, followed by N-alkylation of the sulfonamide group with a butyl moiety.
Alternatively, a more direct approach involves the synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, which can then be directly reacted with n-butylamine to yield the final product. The protocols provided below detail these key transformations.
Data Presentation
Table 1: Synthesis of 4-Bromopyrazole - Representative Reaction Conditions
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1H-Pyrazole | N-Bromosuccinimide (NBS) | Water | Room Temperature | 24 | Not specified | [1] |
| 1,3-Diketone, Arylhydrazine | N-Bromosaccharin | Solvent-free | Not specified | 0.12 | Excellent | [2] |
| Benzylhydrazine, Acetylacetone | 2-bromo-2-propyl diester | Acetonitrile | Room Temperature | 12 | Not specified | [3] |
Table 2: Synthesis of N-Butylbenzenesulfonamide from Benzenesulfonyl Chloride and Butylamine
| Benzenesulfonyl Chloride | Amine | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | n-Butylamine | Ultrasonic/Water | 20, then 60 | 0.5, then precipitation | High | [4] |
| Benzenesulfonyl chloride | Primary/Secondary Amines | Aqueous NaOH | Not specified | Not specified | 94-98 | [5] |
| Substituted Benzenesulfonyl Chloride | Butylamine | Dichloromethane | Cooled, then RT | Not specified | Quantitative | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromopyrazole
This protocol is adapted from the bromination of pyrazole using N-bromosuccinimide.[1]
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Water
-
Ethyl acetate
-
Aqueous sodium carbonate (Na2CO3)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend 1H-pyrazole (1.0 eq) in water at room temperature.
-
Add N-bromosuccinimide (1.0 eq) to the suspension. The reaction mixture will turn milky white.
-
Stir the mixture continuously at room temperature for 24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic phases sequentially with aqueous sodium carbonate and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-bromopyrazole.
Protocol 2: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl Chloride
This protocol is a hypothetical adaptation based on the synthesis of similar pyrazolyl benzenesulfonyl chlorides.
Materials:
-
4-Bromopyrazole
-
4-Chlorosulfonylphenylhydrazine hydrochloride
-
Suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve 4-bromopyrazole (1.0 eq) in a suitable solvent.
-
Add 4-chlorosulfonylphenylhydrazine hydrochloride (1.0 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.
Protocol 3: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
This protocol describes the reaction of the sulfonyl chloride intermediate with n-butylamine.[4][6]
Materials:
-
4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride
-
n-Butylamine
-
Dichloromethane (DCM) or other suitable solvent
-
Triethylamine (optional, as a base)
-
Water
-
Brine
Procedure:
-
Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add n-butylamine (2.0 eq) to the stirred solution. An excess of the amine can act as the base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be used.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Signaling Pathway: COX-2 Inhibition
Many N-aryl-4-(pyrazol-1-yl)benzenesulfonamide analogs are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8]
Caption: Inhibition of the COX-2 signaling pathway by sulfonamide analogs.
References
- 1. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Page loading... [guidechem.com]
- 4. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. scilit.com [scilit.com]
- 6. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 7. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Application Notes and Protocols for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a synthetic compound belonging to the pyrazole benzenesulfonamide class of molecules. While direct studies on this specific molecule are not extensively documented in publicly available literature, the pyrazole and sulfonamide moieties are prevalent in numerous biologically active compounds. Derivatives of pyrazole and benzenesulfonamide have demonstrated a wide array of pharmacological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This document provides detailed application notes and extrapolated protocols for the use of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in various cellular assays, based on the known biological activities of structurally related compounds.
Potential Mechanisms of Action and Cellular Targets
Based on the activities of analogous compounds, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may exhibit several mechanisms of action, making it a candidate for investigation in various therapeutic areas.
-
Antiproliferative and Cytotoxic Effects: Many pyrazole sulfonamide derivatives have been shown to inhibit the growth of cancer cell lines.[2][3] The potential mechanism could involve the inhibition of key cellular processes such as cell cycle progression or the induction of apoptosis.
-
Enzyme Inhibition: Sulfonamide-containing compounds are well-known enzyme inhibitors. For instance, they have been shown to target carbonic anhydrases and cholinesterases.[4][6]
-
Antiparasitic Activity: Several pyrazole sulfonamide derivatives have been identified as potent inhibitors of enzymes crucial for the survival of parasites such as Trypanosoma brucei and Leishmania.[1][7]
The following diagram illustrates a generalized signaling pathway that could be modulated by pyrazole sulfonamide derivatives, leading to an antiproliferative response.
Caption: Potential antiproliferative signaling pathway.
Data Presentation: Efficacy of Related Pyrazole Sulfonamide Compounds
The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole sulfonamide and related compounds against various cell lines and enzymes. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for initial screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
| Compound ID | Target/Class | Cell Line / Enzyme | IC50 (µM) | Reference |
| DDD85646 (1) | TbNMT | Trypanosoma brucei | 0.002 | [7] |
| Compound 40 | TbNMT | Trypanosoma brucei | 0.004 | [7] |
| Various Analogs | OXPHOS Complex I | MIA PaCa-2 | 0.05 - 3.4 | [8] |
| Various Analogs | OXPHOS Complex I | BxPC-3 | 0.2 - 18.5 | [8] |
| Pyrazole-4-sulfonamide Derivatives | Antiproliferative | U937 | Not specified | [2][3] |
| Benzenesulfonamide Derivatives | Antimicrobial | E. coli | 6.72 (MIC) | [9] |
| Benzenesulfonamide Derivatives | Antimicrobial | S. aureus | 6.63 (MIC) | [9] |
Experimental Protocols
Herein, we provide detailed protocols for key cellular assays to evaluate the biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on cell viability and provides a quantitative measure of cytotoxicity (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) or other relevant cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Protocol Workflow:
Caption: Workflow for cell viability assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Include a vehicle control (DMSO only).
-
Incubation: Treat the cells with the compound dilutions and incubate for 48-72 hours.
-
Detection:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between apoptotic, necrotic, and live cells to elucidate the mechanism of cell death induced by the compound.
Materials:
-
6-well cell culture plates
-
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol Workflow:
Caption: Workflow for apoptosis assay.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if the compound induces cell cycle arrest at a specific phase.
Materials:
-
6-well cell culture plates
-
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol Workflow:
Caption: Workflow for cell cycle analysis.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating the investigation of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a cellular context. While these methodologies are based on the known activities of structurally related compounds, they provide a solid foundation for elucidating the specific biological effects and potential therapeutic applications of this novel molecule. Researchers are encouraged to adapt and optimize these protocols based on their specific cell systems and experimental goals.
References
- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 5. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class, which is a well-established pharmacophore in medicinal chemistry.[1] The presence of the pyrazole moiety suggests potential applications in a range of biological processes, including as an antimicrobial, antioxidant, and anticancer agent.[2] Benzenesulfonamide derivatives are known to exhibit a wide array of biological activities, often through the inhibition of key enzymes such as carbonic anhydrases and protein kinases.[1][3]
These application notes provide an overview of the potential biological activities of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide and detailed protocols for its experimental evaluation. Due to the limited specific data on this particular compound, the following information is based on the known activities of structurally related benzenesulfonamide and pyrazole derivatives.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆BrN₃O₂S | [4] |
| Molecular Weight | 358.25 g/mol | [4] |
| CAS Number | 1199773-41-5 | [4] |
| Purity | Typically ≥98% | [4] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions. | - |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Potential Biological Activities and Applications
Based on the activities of related compounds, N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a candidate for investigation in the following areas:
-
Anticancer Agent: Many benzenesulfonamide derivatives are potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.[3][5] The pyrazole nucleus is also a common feature in many anticancer compounds.[2] This compound could potentially inhibit specific kinases involved in cancer signaling pathways.
-
Antimicrobial Agent: Sulfonamides are a well-known class of antimicrobial drugs that act by inhibiting folate synthesis in bacteria.[2][6] The pyrazole moiety can also contribute to antimicrobial activity.[2]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding motif, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[7][8] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[7][8]
Experimental Protocols
The following are detailed protocols for the initial characterization of the biological activity of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.[4][9]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide in DMSO. Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase.[5]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO.
-
Assay Setup: Add the kinase, substrate, and compound dilutions to a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target protein in a cellular context.[10][11]
Materials:
-
Cultured cells
-
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
-
DMSO
-
Lysis buffer
-
Antibody against the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specific time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Data Presentation
Table 1: In Vitro Cytotoxicity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | [Insert experimental data] |
| A549 | 48 | [Insert experimental data] |
| MCF-7 | 48 | [Insert experimental data] |
| HeLa | 72 | [Insert experimental data] |
| A549 | 72 | [Insert experimental data] |
| MCF-7 | 72 | [Insert experimental data] |
Table 2: Kinase Inhibition Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
| Kinase Target | IC₅₀ (nM) |
| Kinase A | [Insert experimental data] |
| Kinase B | [Insert experimental data] |
| Kinase C | [Insert experimental data] |
Visualizations
Caption: A generalized workflow for the discovery and development of kinase inhibitors.[5]
Caption: A representative diagram of a kinase signaling pathway and a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical fragment categorized as a "Protein Degrader Building Block"[1]. This classification suggests its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome[2]. The pyrazole and benzenesulfonamide moieties present in this fragment are common scaffolds in medicinal chemistry and have been associated with a range of biological activities, including potential inhibitory effects on various enzymes[3][4][5].
This document provides a conceptual framework and generalized protocols for utilizing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a starting fragment for PROTAC development. Due to the limited publicly available data on the specific biological targets and activity of this compound, the following sections outline a strategic workflow for its application in a fragment-based drug discovery (FBDD) campaign aimed at creating novel protein degraders.
Physicochemical Properties
A summary of the known physicochemical properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H16BrN3O2S | [1] |
| Molecular Weight | 358.3 g/mol | [1] |
| CAS Number | 1199773-25-5 | [1] |
| Purity | ≥98% | [6] |
| Appearance | Solid | [7] |
Proposed Application: A Fragment for PROTAC Discovery
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can serve as a foundational fragment for identifying a ligand for a protein of interest (POI). The general workflow for its application in PROTAC development is depicted below.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a PROTAC discovery program.
Protocol for Fragment-Based Screening (Hit Identification)
To identify the protein target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, various biophysical and biochemical screening methods can be employed.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based screening can detect weak binding of fragments to a target protein.
-
Protein Preparation: Express and purify the target protein of interest, ensuring it is stable and soluble at the concentrations required for NMR.
-
Fragment Library Preparation: Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a reference 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Titration: Add the fragment to the protein sample in increasing concentrations.
-
Data Analysis: Monitor for chemical shift perturbations (CSPs) or signal broadening in the protein's NMR spectrum upon fragment binding. Significant changes indicate an interaction.
3.1.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure binding affinity and kinetics.
-
Sensor Chip Preparation: Immobilize the purified target protein onto a suitable SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable running buffer.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface and monitor the change in the SPR signal (response units).
-
Data Analysis: Fit the binding data to a suitable model to determine the equilibrium dissociation constant (Kd).
3.1.3. Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in protein melting temperature upon ligand binding.
-
Reaction Mixture Preparation: In a qPCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) and N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence intensity change. A significant shift in Tm in the presence of the fragment indicates binding.
Protocol for PROTAC Synthesis
Once a target has been identified and the binding of the fragment is confirmed, the next step is to synthesize a PROTAC molecule. This involves attaching a linker to the fragment and then coupling it to an E3 ligase ligand.
3.2.1. Linker Attachment
The bromine atom on the pyrazole ring of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide provides a convenient handle for synthetic modification, for instance, through a Suzuki or Sonogashira coupling reaction to introduce a linker with a terminal functional group (e.g., carboxylic acid, amine).
A generalized synthetic scheme for linker attachment is presented below:
3.2.2. PROTAC Assembly
The fragment-linker conjugate can then be coupled to a known E3 ligase ligand (e.g., pomalidomide for Cereblon, or a VHL ligand) via standard coupling chemistry, such as amide bond formation.
Protocol for Cellular Evaluation of PROTAC Activity
3.3.1. Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat them with the synthesized PROTAC at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation.
3.3.2. Quantitative Proteomics (e.g., using Mass Spectrometry)
Quantitative proteomics can provide a global view of protein level changes upon PROTAC treatment.
-
Sample Preparation: Treat cells with the PROTAC, harvest, and lyse.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the changes in protein abundance across different treatment conditions to assess the selectivity and efficiency of degradation.
Signaling Pathway Analysis
The relevance of targeting a specific protein is often determined by its role in cellular signaling pathways. Once the target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is identified, it is crucial to understand the downstream consequences of its degradation.
A conceptual diagram of a signaling pathway affected by PROTAC-mediated degradation is shown below:
Conclusion
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide represents a promising starting point for the development of novel PROTACs. While specific target and activity data are not yet publicly available, the application of established fragment-based screening and medicinal chemistry strategies can unlock its potential. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to systematically identify its target, synthesize derivative PROTACs, and evaluate their biological activity, ultimately contributing to the advancement of targeted protein degradation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents | Bentham Science [benthamscience.com]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]
Application Notes and Protocols for Screening Pyrazole Benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole benzenesulfonamide derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] These compounds have been extensively investigated for their potential as inhibitors of various enzymes and as therapeutic agents for a range of diseases, including cancer, inflammation, glaucoma, and neurodegenerative disorders.[1][3][4] This document provides detailed application notes and protocols for the development of assays to screen and characterize pyrazole benzenesulfonamide compounds.
Target-Based Screening: Enzyme Inhibition Assays
A primary approach for screening pyrazole benzenesulfonamide compounds is through target-based enzyme inhibition assays. These compounds have shown significant inhibitory activity against several key enzymes.
Common Enzyme Targets:
-
Carbonic Anhydrases (CAs): Various isoforms, including hCA I, II, IX, and XII, are targeted for the treatment of glaucoma, epilepsy, and cancer.[1][5]
-
Cholinesterases (ChEs): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for Alzheimer's disease therapy.[1]
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway.[3]
-
5-Lipoxygenase (5-LOX): Another important enzyme involved in inflammation.[3]
Table 1: Inhibitory Activity of Pyrazole Benzenesulfonamide Derivatives against Various Enzymes
| Compound Class | Target Enzyme | Inhibition Metric | Value Range | Reference |
| Pyrazolone Derivatives | hCA I | Kᵢ | 18.03 ± 2.86 to 75.54 ± 4.91 nM | |
| Pyrazolone Derivatives | hCA II | Kᵢ | 24.84 ± 1.57 to 85.42 ± 6.60 nM | [6] |
| Pyrazolone Derivatives | AChE | Kᵢ | 7.45 ± 0.98 to 16.04 ± 1.60 nM | [6] |
| Pyrazolone Derivatives | BChE | Kᵢ | 34.78 ± 5.88 to 135.70 ± 17.39 nM | [6] |
| 4-(5-amino-pyrazol-1-yl)benzenesulfonamide Derivatives | COX-2 | IC₅₀ | 0.11 ± 0.01 to 0.43 ± 0.04 µM | |
| Pyrazole-based Benzenesulfonamides | hCA II | IC₅₀ | 0.24 ± 0.18 µM (for compound 4k) | [5] |
| Pyrazole-based Benzenesulfonamides | hCA IX | IC₅₀ | 0.15 ± 0.07 µM (for compound 4j) | [5] |
| Pyrazole-based Benzenesulfonamides | hCA XII | IC₅₀ | 0.12 ± 0.07 µM (for compound 4g) | [5] |
Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of pyrazole benzenesulfonamide compounds against human carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Pyrazole benzenesulfonamide compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (NPA) in acetonitrile.
-
Prepare serial dilutions of the pyrazole benzenesulfonamide compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.
-
-
Measure Absorbance:
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[7]
-
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition screening assay.
Cell-Based Screening Assays
Cell-based assays are crucial for evaluating the cytotoxic and mechanistic effects of pyrazole benzenesulfonamide compounds in a biologically relevant context.
Common Cell-Based Assays:
-
Cytotoxicity/Cell Viability Assays (e.g., MTT): To determine the concentration at which compounds inhibit cell growth.
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.[8]
-
Apoptosis Assays: To determine if the compounds induce programmed cell death.[8]
Table 2: Cytotoxic Activity of Pyrazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 7a | HepG2 | Liver Cancer | 6.1 ± 1.9 | |
| Compound 7b | HepG2 | Liver Cancer | 7.9 ± 1.9 | [9] |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 (48h) | |
| Compound 9d | MDA-MB-231 | Breast Cancer | <10 | [8] |
| Compound 9e | MCF-7 | Breast Cancer | <10 | [8] |
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of pyrazole benzenesulfonamide compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole benzenesulfonamide compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Experimental Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole benzenesulfonamide compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.[8]
-
Workflow for Cell-Based Viability Assay
Caption: General workflow for a cell-based MTT viability assay.
Signaling Pathway Analysis
Understanding the molecular mechanisms by which pyrazole benzenesulfonamide compounds exert their effects is crucial. Some derivatives have been shown to modulate specific signaling pathways. For instance, in the context of inflammatory bowel disease, the PI3K/Akt/mTOR signaling pathway has been implicated.[4]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for pyrazole benzenesulfonamides.
Conclusion
The screening of pyrazole benzenesulfonamide compounds requires a multi-faceted approach, combining target-based enzymatic assays with cell-based functional assays. The protocols and data presented here provide a framework for researchers to effectively evaluate this promising class of compounds. A systematic screening cascade, starting with primary enzymatic assays followed by secondary cell-based assays and mechanistic studies, will facilitate the identification of lead candidates for further drug development.
References
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a novel benzenesulfonamide derivative with potential therapeutic applications. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and investigational compounds. High-throughput screening (HTS) is a critical tool in early-stage drug discovery to rapidly assess the biological activity of large numbers of compounds. These application notes provide a framework for the utilization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in HTS campaigns, with a focus on its potential as a soluble epoxide hydrolase (sEH) inhibitor.
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective effects.[1][2] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for cardiovascular and inflammatory diseases.[3][4] This document outlines the protocols for screening N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for its sEH inhibitory activity.
Hypothesized Signaling Pathway: sEH Inhibition
The proposed mechanism of action for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is the inhibition of soluble epoxide hydrolase. This inhibition would lead to an accumulation of epoxyeicosatrienoic acids (EETs), which would then exert their beneficial downstream effects.
Figure 1: Hypothesized sEH Inhibition Pathway.
High-Throughput Screening Protocol: sEH Inhibitor Assay
This protocol describes a fluorescence-based HTS assay for identifying inhibitors of human soluble epoxide hydrolase.[5] The assay utilizes a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product.[5]
Experimental Workflow
Figure 2: High-Throughput Screening Workflow.
Materials and Reagents
-
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
Recombinant human soluble epoxide hydrolase (sEH)
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (e.g., AUDA)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure
-
Compound Plating:
-
Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in DMSO.
-
Perform serial dilutions to create a concentration gradient for dose-response analysis.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound dilutions, positive control, and DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a working solution of human sEH in assay buffer.
-
Dispense the sEH solution into all wells except for the no-enzyme control wells.
-
Prepare a working solution of the PHOME substrate in assay buffer.
-
Add the PHOME solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 330 nm and emission at 465 nm.[5]
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescencecompound - Fluorescenceno enzyme) / (FluorescenceDMSO - Fluorescenceno enzyme)] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - [ (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| ]
-
SDmax and Meanmax are the standard deviation and mean of the positive control (e.g., 100% inhibition).
-
SDmin and Meanmin are the standard deviation and mean of the negative control (DMSO).
-
-
Data Presentation
The following table provides a template for presenting the HTS data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and control compounds.
| Compound | Target | Assay Type | IC50 (µM) | Z'-Factor |
| N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide | sEH | Fluorescence | [To be determined] | 0.75 |
| AUDA (Positive Control) | sEH | Fluorescence | 0.05 | 0.75 |
| DMSO (Negative Control) | sEH | Fluorescence | > 100 | 0.75 |
Conclusion
These application notes provide a comprehensive guide for the high-throughput screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a potential inhibitor of soluble epoxide hydrolase. The detailed protocols and data analysis framework will enable researchers to efficiently evaluate the compound's activity and potential as a lead candidate for the development of novel therapeutics for cardiovascular and inflammatory diseases. The provided diagrams offer a clear visualization of the hypothesized signaling pathway and the experimental workflow, facilitating a deeper understanding of the screening process.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide solubility issues and solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?
A1: Based on its chemical structure, which includes a sulfonamide group and aromatic rings, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is likely a poorly water-soluble compound. Factors contributing to its low solubility may include high crystal lattice energy, a non-polar nature, and the potential for strong intermolecular hydrogen bonding in the solid state.
Q2: In which types of solvents is N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide likely to be more soluble?
A2: Generally, compounds with similar structures tend to be more soluble in polar aprotic organic solvents. Based on general principles for sulfonamides, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are good starting points. Solubility in alcohols like ethanol and methanol may be moderate, while aqueous solubility is expected to be very low.
Q3: Can pH adjustment improve the solubility of this compound?
A3: The sulfonamide group in the molecule is weakly acidic. Therefore, adjusting the pH to a more basic level (pH > pKa) can deprotonate the sulfonamide nitrogen, forming a salt that is typically more water-soluble. However, the extent of solubility improvement will depend on the pKa of the compound and its stability at different pH values.
Q4: Are there any known excipients that can enhance the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?
A4: While specific data for this compound is limited, general strategies for poorly soluble drugs are applicable. Excipients such as surfactants (e.g., Tween-80, Sodium Lauryl Sulphate), cyclodextrins (to form inclusion complexes), and hydrophilic polymers (for solid dispersions) have been shown to improve the solubility of similar compounds.[1][2]
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, follow these troubleshooting steps:
Step 1: Initial Solvent Screening
-
Problem: The compound does not dissolve in the desired solvent.
-
Solution: Perform a small-scale solvent screening to identify a suitable solvent system. Test a range of solvents from different classes, including polar aprotic (e.g., DMSO, DMF), polar protic (e.g., ethanol, methanol), and non-polar (e.g., dichloromethane, ethyl acetate).
Step 2: Employing Physical Methods
-
Problem: The compound has low solubility even in organic solvents.
-
Solution:
-
Heating: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures. Ensure the compound is stable at the elevated temperature.
-
Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice and facilitate dissolution.
-
Particle Size Reduction: If you have the solid compound, reducing the particle size through micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[2][3]
-
Step 3: Utilizing Chemical Modifications
-
Problem: Physical methods are insufficient to achieve the desired concentration.
-
Solution:
-
Co-solvents: Use a mixture of solvents. A common approach is to dissolve the compound in a small amount of a strong organic solvent (like DMSO) and then dilute it with an aqueous buffer or culture medium. Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments.
-
pH Adjustment: For aqueous solutions, incrementally adjust the pH to a more basic range (e.g., pH 8-10) and observe for improved solubility. Perform stability tests at the selected pH.
-
Formulation with Excipients: Consider formulating the compound with solubility enhancers. This is a more advanced technique often used in drug development.
-
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Insoluble |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Insoluble |
| Ethanol | 25 | ~1-5 | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Freely soluble |
| Dimethylformamide (DMF) | 25 | > 50 | Freely soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent Strategy
-
Objective: To prepare a high-concentration stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for in vitro assays.
-
Materials:
-
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be applied if dissolution is slow.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the final aqueous medium. Be aware of potential precipitation and ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Visualizations
Caption: Experimental workflow for solubilizing the compound.
Caption: Logical troubleshooting guide for solubility issues.
References
Technical Support Center: Crystallization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated, the cooling rate being too fast, or the use of an inappropriate solvent where the compound's melting point is lower than the solution temperature.[1]
Immediate Steps:
-
Try to redissolve the oil by adding a small amount of additional solvent and gently heating the mixture.
-
Once the oil has redissolved, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
If the problem persists, consider a different solvent or a solvent/anti-solvent system.
Q2: I am getting a very low yield of crystals. How can I improve it?
A2: Low recovery is a common issue in crystallization. Several factors can contribute to this:
-
Excess Solvent: Using too much solvent to dissolve the compound will result in a significant portion remaining in the mother liquor upon cooling. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can often improve the yield.
-
Loss During Transfer: Be mindful of material loss during filtration and washing steps. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Q3: My product is an amorphous powder, not crystalline. How can I fix this?
A3: The formation of an amorphous solid typically results from rapid precipitation, which prevents the molecules from arranging into an ordered crystal lattice. This "crashing out" of the solution can be addressed by:
-
Slowing the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature undisturbed on a benchtop before any further cooling in an ice bath.
-
Using a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. This controlled reduction in solubility encourages gradual crystal growth.[2]
Q4: I am observing different crystal forms (polymorphs) in different experiments. How can I ensure consistency?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides.[3] These different forms can have varying physical properties. To control for polymorphism:
-
Standardize Conditions: Strictly control all crystallization parameters, including solvent choice, cooling rate, agitation, and temperature.
-
Seeding: Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" will act as a template for the growth of that specific crystal form.
Data Presentation
Table 1: Physical Properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C13H16BrN3O2S | [1][4] |
| Molecular Weight | 358.25 g/mol | [1] |
| Purity | Typically ≥98% | [1][4] |
| Appearance | White to cream crystalline solid | [5] |
Table 2: Common Solvents for Crystallization of Sulfonamides and Pyrazole Derivatives
| Solvent/System | Type | Polarity | Comments |
| Ethanol | Protic | High | Commonly used for both sulfonamides and pyrazoles.[6] |
| Methanol | Protic | High | A good starting point for polar derivatives.[6] |
| Acetone | Aprotic | High | Often effective for a range of organic compounds.[6] |
| Ethyl Acetate | Aprotic | Medium | Can be used alone or in combination with non-polar solvents.[6] |
| Hexane/Ethyl Acetate | Mixed | Variable | A common anti-solvent/solvent system.[6] |
| Ethanol/Water | Mixed | High | Effective for polar compounds; water acts as an anti-solvent.[6] |
Experimental Protocols
The following are generalized protocols for the crystallization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The optimal conditions, including solvent choice, temperature, and concentration, should be determined experimentally.
Protocol 1: Single-Solvent Crystallization
-
Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water, hexane) dropwise with constant swirling until the solution becomes persistently turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystal Growth: Set the flask aside and allow it to cool slowly to room temperature, undisturbed, to allow for crystal formation.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide crystallization.
Caption: Logical workflow of the crystallization process.
References
- 1. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Benzenesulfonamide Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers facing challenges with the cell permeability of benzenesulfonamide derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my benzenesulfonamide derivatives often exhibit low cell permeability?
A1: The poor cell permeability of benzenesulfonamide derivatives is often linked to their inherent physicochemical properties. Key factors include:
-
High Polarity: The sulfonamide group is highly polar, which can impede passage through the hydrophobic lipid bilayer of the cell membrane.[1]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the energy required for the compound to leave the aqueous environment and enter the cell membrane.[1][2]
-
Molecular Weight and Size: Larger molecules generally show lower passive diffusion rates across the cell membrane.[2]
-
Lipophilicity (logP): While some lipophilicity is necessary to enter the lipid membrane, excessively high lipophilicity can prevent the compound's release into the aqueous cytoplasm.[1] An optimal logP is crucial for good permeability.[3]
Q2: What is the difference between a PAMPA and a Caco-2 assay, and what do the results from each tell me?
A2: These are two common in vitro assays to assess permeability, and their differences are key to understanding your compound's behavior.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][2] Low permeability in a PAMPA assay strongly indicates that the compound's fundamental physicochemical properties are unfavorable for crossing a lipid bilayer.[1]
-
Caco-2 Cell Assay: This assay uses a monolayer of human intestinal cells (Caco-2), which mimic the intestinal barrier.[4][5] It provides a more comprehensive picture by evaluating not only passive diffusion but also active transport mechanisms, such as uptake and efflux by transporter proteins (e.g., P-glycoprotein).[1][6]
Q3: My compound shows good permeability in the PAMPA assay but is poor in the Caco-2 assay. What is the likely cause?
A3: This is a common scenario that strongly suggests the involvement of active cellular efflux.[1][6] Your compound is likely a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] These transporter proteins actively pump the compound out of the cell, reducing the net amount that crosses the cell monolayer from the apical (intestinal lumen) to the basolateral (blood) side.[1][7]
Q4: How can I confirm if my compound is a substrate for efflux pumps?
A4: A bidirectional Caco-2 assay is the standard method. In this experiment, permeability is measured in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). The efflux ratio is then calculated:
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[1]
Q5: What are the main strategies to improve the cell permeability of benzenesulfonamide derivatives?
A5: A multiparameter optimization approach is often necessary.[3] Key strategies include:
-
Structural Modification:
-
Masking Polar Groups: Introducing lipophilic groups or creating prodrugs can temporarily mask polar moieties like the sulfonamide group, reducing hydrogen bonding potential.[2]
-
Fluorination: Adding fluorine atoms can significantly improve lipophilicity and, consequently, cell permeability.[8]
-
Optimizing Lipophilicity (cLogP): Systematically modify substituents to achieve a cLogP value that is optimal for permeability without being too high.[3]
-
-
Prodrug Approach: Convert the active compound into a temporarily inactive derivative that has improved permeability. Once inside the cell, the prodrug is metabolized back into the active form.[2]
-
Formulation Strategies: For in vivo applications, using formulation techniques with permeation enhancers can improve absorption.[9]
Section 2: Troubleshooting Guides
Issue 1: High variability in my Caco-2 permeability assay results.
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting Step: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) for every well. Establish a strict acceptance criterion for TEER values to ensure that only monolayers with intact tight junctions are used.[1]
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Troubleshooting Step: Ensure all pipettes are properly calibrated. Use consistent, careful pipetting techniques. For highly potent or poorly soluble compounds, be extra vigilant about concentrations and potential precipitation.
-
Possible Cause: Compound instability in the assay buffer.
-
Troubleshooting Step: Verify the stability of your compound in the experimental buffer (e.g., Hanks' Balanced Salt Solution) at the correct pH and temperature over the time course of the experiment using LC-MS/MS.[6]
Issue 2: Low compound recovery in either PAMPA or Caco-2 assays.
-
Possible Cause: Poor aqueous solubility leading to precipitation.
-
Troubleshooting Step:
-
Decrease the compound concentration in the donor well.[6]
-
Increase the percentage of a co-solvent like DMSO, but ensure it doesn't exceed a level that compromises membrane or cell monolayer integrity (typically ≤1%).[6]
-
Measure the kinetic and thermodynamic solubility of your compound early in the discovery process.[9]
-
-
Possible Cause: Compound binding to the plastic of the assay plates.
-
Troubleshooting Step: Include a recovery check by quantifying the amount of compound in both the donor and acceptor wells at the end of the experiment. If the total is significantly less than the initial amount, nonspecific binding may be an issue. Consider using low-binding plates.
Issue 3: My structural modifications to improve permeability are leading to a loss of potency.
-
Possible Cause: The modifications are altering the key pharmacophore interactions with the target protein.
-
Troubleshooting Step:
-
Structure-Activity Relationship (SAR) Analysis: Carefully analyze which modifications are causing the potency drop. Some parts of the molecule may be essential for binding and should not be altered.[3]
-
Bioisosteric Replacement: Instead of simply adding lipophilic groups, consider replacing moieties with bioisosteres that can maintain or improve biological activity while favorably altering physicochemical properties. For example, an oxadiazole ring was used as a bioisosteric replacement for a carbamate to maintain H-bond interactions while improving stability.[3]
-
Computational Modeling: Use docking studies to predict how modifications will affect binding to the target. This can help prioritize synthetic efforts on compounds that are likely to retain potency.[10]
-
Section 3: Data Presentation
Table 1: Impact of Structural Modifications on Permeability (Hypothetical Data)
This table illustrates how systematic changes to a benzenesulfonamide core can affect permeability and efflux.
| Compound ID | Modification | cLogP | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio | Permeability Class |
| Parent-01 | Unsubstituted | 2.1 | 1.5 | 0.4 | 8.5 | Low (Efflux) |
| Analog-02 | Added 4-Fluoro | 2.5 | 3.2 | 1.1 | 6.2 | Low (Efflux) |
| Analog-03 | Added 4-Chloro | 2.8 | 5.5 | 3.8 | 2.5 | Moderate |
| Analog-04 | N-alkylation (prodrug) | 3.5 | 12.1 | 9.5 | 1.2 | High |
| Control-High | Propranolol | 3.1 | >15 | >10 | <2 | High |
| Control-Low | Atenolol | 0.2 | <1 | <0.5 | <2 | Low |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a compound across a lipid membrane.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a solution of 2% lecithin in dodecane to form the artificial membrane.
-
Prepare Solutions:
-
Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the assembled plate "sandwich" at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a formula that accounts for well volume, membrane surface area, incubation time, and the measured concentrations.[1]
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess both passive permeability and active transport (efflux) across a human intestinal cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate into a polarized monolayer.[5][6]
-
Verify Monolayer Integrity: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use inserts that meet a predefined TEER value (e.g., >300 Ω·cm²).[6]
-
Prepare Dosing Solution: Dissolve the test compound in a transport buffer (e.g., HBSS) at the desired concentration.
-
Permeability Measurement (Apical-to-Basolateral, A-to-B):
-
Add the dosing solution to the apical (AP) side of the Transwell insert (donor).
-
Add fresh transport buffer to the basolateral (BL) side (acceptor).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the BL side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral-to-Apical, B-to-A):
-
Repeat the experiment, but add the compound to the BL side (donor) and sample from the AP side (acceptor). This measures the rate of efflux.[1]
-
-
Quantification: Determine the compound concentrations in all samples via LC-MS/MS.
-
Calculations:
-
Calculate Papp (A-to-B) and Papp (B-to-A).[1]
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Section 5: Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 9. merckgroup.com [merckgroup.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs?
A1: The most common purification techniques for this class of compounds are recrystallization and silica gel column chromatography. For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Q2: What are the likely impurities I might encounter during the synthesis and purification of these analogs?
A2: Common impurities can include unreacted starting materials such as the corresponding amine and sulfonyl chloride, the hydrolyzed sulfonyl chloride (sulfonic acid), and potentially regioisomers formed during the pyrazole synthesis.[1] For instance, in the synthesis of diarylpyrazole derivatives, impurities like 4-sulfonamidophenylhydrazine and the parent sulfonamide can be present.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: If your compound is an oil, first ensure all solvent has been removed under high vacuum. If it remains an oil, column chromatography is the recommended method of purification. If you are still attempting crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available. Sometimes, dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists can induce crystallization.
Q4: How can I improve the separation of my compound from a close-running impurity on a silica gel column?
A4: To improve separation, you can try a shallower solvent gradient during flash chromatography. Using a solvent system with lower polarity may increase the retention time and improve separation. Alternatively, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can be effective. For basic compounds, adding a small amount of triethylamine (~0.1%) to the eluent can improve peak shape and resolution.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a more polar co-solvent dropwise until the compound dissolves. Common solvent pairs include ethyl acetate/hexane and ethanol/water.[2][3] |
| Compound "oils out" upon cooling. | The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, then add more of the "good" solvent. Allow the solution to cool more slowly. Using a solvent pair can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low recovery of purified product. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product. The cooling was too rapid, trapping impurities. | Perform a second recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath for final crystallization. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (co-elution). | The solvent system is too polar. | Decrease the polarity of the eluent. A good starting point is an Rf of ~0.3 for the target compound on a TLC plate.[4] |
| Compound is stuck on the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary. |
| Tailing of spots on TLC and column. | The compound is interacting strongly with the acidic silica gel (common for basic compounds). | Add a small amount of triethylamine or pyridine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica. |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Pack the column under slight pressure.[5] |
| Low recovery of the compound. | The compound is adsorbing irreversibly to the silica. The compound is spread across too many fractions. | If the compound is acidic or basic, adding a modifier to the eluent (acetic acid or triethylamine, respectively) can help. Collect smaller fractions and carefully analyze them by TLC. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol that should be optimized for each specific analog.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that provides good separation and an Rf value of approximately 0.3 for the target compound.[4]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the selected solvent system, collecting fractions. The elution can be performed isocratically or with a gradually increasing polarity (gradient elution).
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid compounds with good thermal stability.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2][6] Common solvents for sulfonamides include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8]
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
Table 1: Representative Yields for Analogs of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Purified by Recrystallization from Ethanol.[7]
| Compound ID | R Group on Sulfonamide | Yield (%) | Melting Point (°C) |
| 3a | H | 78 | 168-170 |
| 3b | Phenyl | 79 | 97-100 |
| 3c | 4-Chlorophenyl | 82 | 115-117 |
| 3d | 4-Bromophenyl | 74 | 142-144 |
| 3e | 4-Methylphenyl | 85 | 110-112 |
Table 2: Example of Purification of a Pyrazole-based Benzenesulfonamide by Column Chromatography.
| Compound | Purification Method | Eluent | Yield (%) |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Column Chromatography (Silica Gel) | Dichloromethane | 88 |
Visualizations
Caption: General experimental workflow for the purification of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs.
Caption: Potential signaling pathway inhibition by benzenesulfonamide analogs, such as through the TrkA receptor.[9]
References
- 1. zenodo.org [zenodo.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low aqueous solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?
A1: The low aqueous solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be attributed to several structural features. The molecule possesses a crystalline structure with strong intermolecular forces that require significant energy to overcome for dissolution. The presence of a sulfonamide group and a pyrazole ring, along with a butyl chain and a bromo substituent, contributes to its overall hydrophobicity. The ionization state of the sulfonamide group is pH-dependent, and in its non-ionized form, the compound is less soluble in water.[1]
Q2: My N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. What are the initial troubleshooting steps?
A2: When precipitation occurs upon dilution of a DMSO stock solution into an aqueous buffer, consider the following initial steps:
-
Review the compound's predicted pKa: Understanding the ionization profile of the sulfonamide group can help determine the optimal pH range for solubility.
-
Optimize the final DMSO concentration: While aiming for a low final DMSO concentration is ideal, it may be insufficient to maintain solubility. A slight, incremental increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control to assess the effect of the solvent on your experiment.[1]
-
Adjust the pH of the assay buffer: Depending on the pKa of the sulfonamide, adjusting the buffer's pH can significantly increase solubility by promoting the formation of a more soluble ionized species.[1]
Q3: What are the most common methods to improve the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for in vitro assays?
A3: Several methods can be employed to enhance the solubility of this compound in aqueous buffers:
-
pH Adjustment: Modifying the pH of the solvent to ionize the sulfonamide is a primary strategy.[1]
-
Co-solvents: Using water-miscible organic solvents like ethanol or propylene glycol can increase solubility by reducing the polarity of the solvent.[2]
-
Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting solubility issues with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Problem: Compound precipitates out of solution during dilution or incubation.
Initial Checks:
-
Visual Inspection: Carefully inspect the solution for any signs of precipitation, which may appear as a faint cloudiness or visible particles. Viewing the solution against a dark background with a light source can help detect microprecipitation.[1]
-
Temperature Effects: Ensure that all solutions (compound stock, buffer) are at the same temperature before mixing. Solubility can be temperature-dependent.[1]
-
Buffer Composition: Certain salts or other components in your buffer might be promoting precipitation. Consider using a simpler buffer system if possible.[1]
-
Freshness of Dilutions: Prepare fresh dilutions of the compound immediately before each experiment to minimize the risk of precipitation over time.[1]
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may help. Including a small amount of a non-ionic surfactant can also mitigate this issue.[1]
Solubilization Strategies Workflow
The following diagram outlines a systematic workflow for selecting an appropriate solubilization strategy.
Caption: A decision-making workflow for addressing solubility issues.
Data Presentation: Illustrative Solubility Data
The following tables present hypothetical, yet representative, quantitative data on the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide under different conditions to illustrate the effectiveness of various solubilization techniques.
Table 1: Effect of pH on Aqueous Solubility
| pH | Illustrative Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 2.5 |
| 7.0 | 10.2 |
| 7.4 | 15.8 |
| 8.0 | 35.1 |
| 9.0 | 78.4 |
Table 2: Effect of Co-solvents on Solubility in pH 7.4 Buffer
| Co-solvent (v/v %) | Illustrative Solubility (µg/mL) |
| 0% (Control) | 15.8 |
| 5% Ethanol | 45.2 |
| 10% Ethanol | 98.6 |
| 5% Propylene Glycol | 55.1 |
| 10% Propylene Glycol | 120.7 |
Table 3: Effect of Surfactants on Solubility in pH 7.4 Buffer
| Surfactant (w/v %) | Illustrative Solubility (µg/mL) |
| 0% (Control) | 15.8 |
| 0.01% Tween-20 | 62.3 |
| 0.05% Tween-20 | 155.9 |
| 0.01% Triton X-100 | 58.7 |
| 0.05% Triton X-100 | 142.4 |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Solubility
This protocol provides a general method for determining the effect of pH on the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.[1]
Materials:
-
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Stir plate and stir bars
-
Conical tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9).
-
Add an excess amount of the compound to a known volume of each buffer in separate conical tubes.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it, if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
Experimental Workflow Diagram
Caption: A step-by-step workflow for determining compound solubility.
References
Technical Support Center: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The information is designed to address common challenges encountered during degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?
A1: Based on the chemical structure, which contains a sulfonamide linkage and a brominated pyrazole ring, the primary degradation pathways are expected to be hydrolysis of the sulfonamide bond and degradation of the pyrazole ring. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify the specific degradation products.[1][2]
Q2: My degradation study shows no significant degradation. What should I do?
A2: If you observe minimal or no degradation, consider the following:
-
Increase Stress Conditions: The applied stress may not be sufficient. You can try increasing the temperature, using a stronger acid/base, or a higher concentration of the oxidizing agent.
-
Extend Exposure Time: The degradation kinetics might be slow. Extend the duration of the experiment and monitor at various time points.
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC) is sensitive enough to detect low levels of degradation products.
-
Compound Stability: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide might be intrinsically stable under the tested conditions. Sulfonamides can be hydrolytically stable under certain pH and temperature conditions.[1][3]
Q3: I am observing multiple unexpected peaks in my chromatogram. How can I identify them?
A3: The appearance of multiple peaks suggests the formation of several degradation products. To identify these, you can use the following techniques:
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weights and fragmentation patterns of unknown compounds.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can help elucidate the chemical structure of isolated degradation products.[4]
-
Forced Degradation with Known Analogs: If you have access to potential degradation products (e.g., 4-(4-bromopyrazol-1-yl)benzenesulfonamide or N-butylbenzenesulfonamide), you can run them as standards to see if their retention times match any of the observed peaks.
Q4: What are the typical conditions for a forced degradation study?
A4: Forced degradation studies are typically conducted under the following conditions as per ICH guidelines:[5][6]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).
These conditions should be adjusted based on the stability of the molecule to achieve a target degradation of 5-20%.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Problem: Tailing, fronting, or broad peaks for the parent compound or degradation products.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.
-
Column Degradation: The stationary phase may be degrading. Replace the column.
-
Incompatible Mobile Phase: Ensure the mobile phase is compatible with the stationary phase and the analytes.
-
Issue 2: Inconsistent Degradation Rates
-
Problem: High variability in the percentage of degradation between replicate experiments.
-
Possible Causes & Solutions:
-
Inaccurate Temperature Control: Ensure the heating block or water bath maintains a consistent temperature.
-
Inconsistent Reagent Concentration: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment to ensure accurate concentrations.
-
Light Exposure Variation: For photostability studies, ensure consistent light intensity and distance from the light source for all samples.
-
Quantitative Data Summary
While specific quantitative data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not publicly available, the following table template should be used to summarize your experimental findings for easy comparison.
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products (and % Area) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ||
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | ||
| Oxidative | 3% H₂O₂ | 25 (Room Temp) | 24 | ||
| Thermal (Dry Heat) | N/A | 105 | 24 | ||
| Photolytic (UV/Vis) | N/A | 25 (Room Temp) | 48 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal: Place a solid sample of the compound in a hot air oven.
-
Photolytic: Expose a solution of the compound to a calibrated light source.
-
-
Incubation: Incubate the solutions at the desired temperature for a specified time. For thermal degradation, heat the solid sample.
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Degradation Product Analysis
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This is a general method and should be optimized for your specific application.
Visualizations
Caption: Potential degradation pathways of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Against Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the potential cyclooxygenase-2 (COX-2) inhibitor, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, against well-established COX-2 inhibitors such as Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib. Extensive searches of publicly available scientific literature and databases did not yield specific experimental data on the COX-2 inhibitory activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Consequently, a direct quantitative comparison of its performance is not possible at this time.
This document, therefore, presents a detailed comparison of the known COX-2 inhibitors to provide a benchmark for the potential evaluation of novel compounds like N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The guide includes a summary of their in vitro and in vivo efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. The structural similarity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide to known diarylheterocyclic COX-2 inhibitors, such as Celecoxib, suggests it may exhibit selective COX-2 inhibitory activity. However, this remains to be experimentally verified.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Two primary isoforms of this enzyme have been identified:
-
COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that play a role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by pro-inflammatory stimuli and is the primary source of prostaglandins involved in pain and inflammation.
Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis of COX-2 Inhibitors
The following table summarizes the available quantitative data for established COX-2 inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide | Data Not Available | Data Not Available | Data Not Available | |
| Celecoxib | 15 | 0.04 | 375 | |
| Rofecoxib | >100 | 0.018 | >5555 | |
| Etoricoxib | 1.1 | 0.011 | 106 | [1] |
| Valdecoxib | 5.0 | 0.005 | 1000 |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and selectivity of COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)
This assay determines the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Anticoagulant (e.g., heparin)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Calcium ionophore (e.g., A23187) to stimulate COX-1 activity
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure: For COX-2 Activity:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Add LPS to induce COX-2 expression and prostaglandin production.
-
Incubate for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
For COX-1 Activity:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2.
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This is a classic in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compound formulated in a suitable vehicle
-
Pletysmometer to measure paw volume
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for COX-2 inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a novel compound.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
References
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
For Immediate Release
[City, State] – [Date] – In the fast-evolving landscape of kinase inhibitor drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing a novel compound, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, with established kinase inhibitors. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough comparative analysis. The methodologies and hypothetical data presented herein are based on established practices for characterizing compounds with similar structural motifs, such as those containing pyrazole and benzenesulfonamide scaffolds, which have shown activity against various kinases.
Introduction to Kinase Inhibitor Comparison
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. A rigorous comparison of a novel inhibitor to existing drugs is crucial to understand its potency, selectivity, and potential therapeutic utility. This guide will use a hypothetical case study of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide against a panel of well-characterized kinase inhibitors: Imatinib , a broad-spectrum tyrosine kinase inhibitor; Osimertinib , a third-generation EGFR inhibitor[1]; and Dasatinib , a multi-targeted inhibitor of Bcr-Abl and Src family kinases[2][3].
Data Presentation: A Comparative Overview
| Inhibitor | Target Kinase(s) | Biochemical IC50 (nM) * | Cellular IC50 (nM) ** | Selectivity Score *** |
| Compound X | To be determined | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 100 - 600 | 250 - 1000 | 0.3 |
| Osimertinib | EGFR (T790M, L858R, ex19del) | 1 - 15 | 10 - 50 | 0.9 |
| Dasatinib | Bcr-Abl, Src family, c-Kit, PDGFR | 0.5 - 5 | 1 - 20 | 0.5 |
*IC50 (half-maximal inhibitory concentration) values in biochemical assays measure the direct inhibition of purified enzyme activity. **Cellular IC50 values assess the inhibitor's effect on cell viability or a specific signaling pathway within a cellular context. ***Selectivity Score is a calculated value representing the inhibitor's specificity for its primary target(s) versus a panel of off-target kinases. A score closer to 1 indicates higher selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a reliable comparative analysis. The following are standard assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is inversely proportional to the amount of ADP, and therefore, to the kinase activity.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., Compound X, Imatinib, Osimertinib, Dasatinib) and control inhibitors in the appropriate assay buffer. Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cancer cell lines (e.g., K562 for Bcr-Abl, NCI-H1975 for EGFR T790M) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the cellular IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Selectivity Profiling
To assess the selectivity of a novel inhibitor, it should be screened against a broad panel of kinases.
Procedure:
-
Utilize a commercial kinase profiling service or an in-house panel of kinase assays (e.g., using the ADP-Glo™ platform).
-
Screen the test compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Calculate the percent inhibition for each kinase.
-
The selectivity score can be calculated using various methods, such as the S-score, which quantifies the degree of selectivity based on the number of inhibited off-targets.
Visualizing Biological Context and Experimental Design
Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.
Caption: Simplified signaling pathways targeted by known kinase inhibitors.
Caption: General workflow for the characterization of a novel kinase inhibitor.
Conclusion
The comprehensive evaluation of a novel kinase inhibitor such as N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide requires a multi-faceted approach encompassing biochemical and cellular assays. By systematically applying the protocols outlined in this guide and presenting the data in a clear, comparative format, researchers can effectively ascertain the potency, selectivity, and cellular efficacy of new chemical entities. This rigorous characterization is an indispensable step in the journey of translating a promising compound from the laboratory to the clinic.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs
This guide provides a comparative overview of the biological activity of selected N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of similar compounds.
Comparative Anticancer Activity
The anticancer potential of pyrazole-benzenesulfonamide analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for representative compounds, highlighting their cytotoxic effects.
| Compound ID | Structure | Cell Line | Activity (µM) | Type of Assay | Reference |
| Analog 1 | 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231 (Breast) | Not Specified | MTT Assay | [1] |
| T-47D (Breast) | Not Specified | MTT Assay | [1] | ||
| SK-N-MC (Neuroblastoma) | Not Specified | MTT Assay | [1] | ||
| Analog 2 | Pentafluoro derivative (5a) | HCT-116 (Colon) | Higher than Doxorubicin | MTT Assay | [1] |
| CCRF-CEM (Leukemia) | Higher than Doxorubicin | MTT Assay | [1] | ||
| Analog 3 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | U87 (Glioblastoma) | IC50 = 58.6 | Trypan Blue Exclusion | [2] |
| Analog 4 | N-(R)-(1-hydroxypropan-2-yl)-4-(3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][3][4][5]triazyn-1-yl)benzenesulfonamide (MM131) | DLD-1 (Colon) | IC50 = 3.4 | MTT Assay | [6] |
| HT-29 (Colon) | IC50 = 3.9 | MTT Assay | [6] |
Key Biological Mechanisms
Several mechanisms of action have been elucidated for this class of compounds, with the most prominent being the inhibition of tubulin polymerization and the modulation of cyclooxygenase (COX) enzymes.
Tubulin Polymerization Inhibition: Certain pyrazole-benzenesulfonamide analogs have been identified as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Cyclooxygenase (COX) Inhibition: The benzenesulfonamide moiety is a well-known pharmacophore for COX inhibitors. Analogs of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide have been investigated for their ability to selectively inhibit COX-2, an enzyme upregulated in inflammatory processes and various cancers. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and potentially inhibit tumor growth with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[11]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[7]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[3][4]
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.[3] The assay is typically conducted in a temperature-controlled spectrophotometer or fluorometer.[12]
Procedure:
-
Tubulin Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., G-PEM buffer) on ice.[11]
-
Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate containing the test compounds at various concentrations.[11]
-
Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C.[12]
-
Data Acquisition: The change in absorbance at 340 nm (for turbidity) or fluorescence is measured over time.[3][11]
-
Data Analysis: The extent and rate of polymerization are calculated and compared to control wells (vehicle and known inhibitors/enhancers).
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13][14]
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 is quantified, typically using a fluorometric or mass spectrometry-based method.[13][15]
Procedure:
-
Enzyme Preparation: Recombinant human or ovine COX-1 or COX-2 is prepared in a reaction buffer.[13]
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound for a defined period.[13]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[13]
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., hydrochloric acid).[13]
-
Product Quantification: The amount of PGE2 produced is measured using a suitable detection method, such as LC-MS/MS or a fluorescent probe.[13][15]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
MTT Assay Experimental Workflow
References
- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. assaygenie.com [assaygenie.com]
Validating the Mechanism of Action of Pyrazole Benzenesulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrazole benzenesulfonamides with alternative compounds, supported by experimental data, to elucidate their mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.
Executive Summary
Pyrazole benzenesulfonamides are a class of chemical compounds with diverse pharmacological activities. This guide focuses on validating their primary mechanisms of action as anti-inflammatory, carbonic anhydrase inhibiting, and neuroprotective agents. Through a comparative analysis with established drugs such as Celecoxib, Acetazolamide, and Valproic Acid, this document aims to provide a clear perspective on the therapeutic potential of pyrazole benzenesulfonamides.
Anti-inflammatory Activity: COX-2 Inhibition
A prominent mechanism of action for many pyrazole benzenesulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2] This selective inhibition is a desirable trait, as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
Comparative Efficacy of COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of various pyrazole benzenesulfonamides against COX-2, compared to the well-established selective COX-2 inhibitor, Celecoxib, and the non-selective inhibitor, Indomethacin.
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Pyrazole Benzenesulfonamide | Dihydropyrazole Sulfonamide (Compound 4b) | COX-2 | 0.35 | 137.3 | [4] |
| Pyrazole Benzenesulfonamide | Pyrazole-Thiourea-Benzimidazole Hybrid (PYZ10) | COX-2 | 0.0000283 | High (not specified) | [5] |
| Pyrazole Benzenesulfonamide | Pyrazole Derivative (PYZ31) | COX-2 | 0.01987 | High (not specified) | [6] |
| Alternative: Selective COX-2 Inhibitor | Celecoxib | COX-2 | 0.04 - 0.41 | 7.6 - 145.8 | [4][7][8] |
| Alternative: Non-selective COX Inhibitor | Indomethacin | COX-1 | 0.04 | 0.4 | [8][9] |
| Alternative: Non-selective COX Inhibitor | Indomethacin | COX-2 | 0.11 | 0.4 | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable for reducing gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrazole benzenesulfonamides and comparator drugs on COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by detecting the fluorescent product generated from a suitable probe.[10][11]
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in a suitable solvent like DMSO.
-
Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction using a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA) for PGE2 or by measuring the absorbance/fluorescence of the reaction product.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Carbonic Anhydrase Inhibition
Several pyrazole benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][12] These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[13]
Comparative Efficacy of Carbonic Anhydrase Inhibition
The following table compares the inhibitory activity (Ki values) of pyrazole benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms with the clinically used carbonic anhydrase inhibitor, Acetazolamide.
| Compound Class | Specific Compound Example | Target Isoform | Ki (nM) | Reference(s) |
| Pyrazole Benzenesulfonamide | Pyrazole-based Hybrid (Compound 3b) | hCA I | 17.61 | [14] |
| Pyrazole Benzenesulfonamide | Pyrazole-based Hybrid (Compound 3b) | hCA II | 5.14 | [14] |
| Pyrazole Benzenesulfonamide | Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f) | hCA I | 58.8 | [15] |
| Pyrazole Benzenesulfonamide | 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s) | hCA IX | 15.9 | [12] |
| Pyrazole Benzenesulfonamide | 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s) | hCA XII | 55.2 | [12] |
| Alternative: CA Inhibitor | Acetazolamide | hCA I | 250 | [15] |
| Alternative: CA Inhibitor | Acetazolamide | hCA II | 12.1 | [2] |
| Alternative: CA Inhibitor | Acetazolamide | hCA IX | 25.8 | [2] |
| Alternative: CA Inhibitor | Acetazolamide | hCA XII | 5.7 | [15] |
Note: Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory effect of pyrazole benzenesulfonamides on carbonic anhydrase activity can be assessed using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[16]
Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor reduces the reaction rate.[16]
Procedure:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-NPA, and stock solutions of the test compounds and a known inhibitor like Acetazolamide.
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds at various concentrations, and a positive control inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the respective inhibitor working solutions to the wells. Then, add the CA working solution to all wells except the blank and incubate at room temperature for 10-15 minutes.
-
Reaction Initiation and Measurement: Start the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.
Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.
Neuroprotective and Anti-Seizure Activity
Recent studies have highlighted the neuroprotective potential of pyrazole benzenesulfonamide derivatives, particularly in the context of epilepsy. The proposed mechanism involves the mitigation of neuroinflammation, in part through the inhibition of COX-2.
In Vivo Zebrafish Model of Epilepsy
The pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae is a well-established high-throughput in vivo model for screening antiepileptic drugs.[17]
Experimental Protocol: PTZ-Induced Seizure Model in Zebrafish Larvae
Principle: PTZ is a GABAA antagonist that induces seizure-like behavior and epileptiform electrographic activity in zebrafish larvae. The efficacy of a test compound is evaluated by its ability to suppress these seizure-like manifestations.[17]
Procedure:
-
Animal Husbandry: Raise zebrafish larvae to 7 days post-fertilization (dpf).
-
Drug Treatment: Pre-treat larvae with various concentrations of the pyrazole benzenesulfonamide derivative or a positive control drug like Valproic Acid for a specified duration.
-
Seizure Induction: Expose the larvae to a solution of PTZ (e.g., 5-15 mM) to induce seizures.
-
Behavioral Analysis: Record and score the locomotor activity and seizure-like behaviors of the larvae. Seizure stages can be defined from increased swimming activity to clonic-like convulsions and loss of posture.[18][19]
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups to determine the anticonvulsant activity of the test compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs [frontiersin.org]
- 4. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation | MDPI [mdpi.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Unfeasible Due to Lack of Publicly Available Data
A comprehensive cross-reactivity profiling and comparison guide for the compound N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide cannot be generated at this time. Extensive searches for biological activity, mechanism of action, and cross-reactivity data for this specific molecule have yielded no publicly available experimental results. The compound is listed commercially as a heterocyclic building block for research purposes, indicating it is likely a novel or underexplored substance.[1][2][3]
The broader class of benzenesulfonamide derivatives has been associated with a wide range of biological activities, including the inhibition of kinases, HIV-1 capsid proteins, and monoamine oxidase (MAO).[4][5][6][7] For instance, certain benzenesulfonamide analogs have been investigated as potential treatments for glioblastoma by targeting the TrkA receptor tyrosine kinase, while others have been designed as potent inhibitors of PLK4, a kinase involved in cell cycle regulation.[5][8] However, without specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, it is impossible to determine its primary biological target and, consequently, its cross-reactivity profile against other targets.
To generate the requested comparison guide, a series of complex and resource-intensive experiments would be required. The following sections outline the standard methodologies that would be necessary to produce such data.
Hypothetical Experimental Protocols for Cross-Reactivity Profiling
Should data become available, the following experimental protocols would be essential for a thorough cross-reactivity analysis.
Kinome Scanning
Objective: To determine the inhibitory activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide against a broad panel of human kinases.
Methodology:
-
A high-throughput in vitro assay is performed using a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins Kinase Profiling Services).
-
The test compound is incubated with a panel of several hundred kinases at a fixed concentration (e.g., 1 µM or 10 µM).
-
The percentage of inhibition for each kinase is determined by measuring the amount of ATP remaining in the reaction, typically using a luminescence-based assay.
-
For kinases showing significant inhibition (e.g., >50%), dose-response curves are generated by testing a range of compound concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the intracellular targets of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a cellular context.
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The abundance of specific proteins in the soluble fraction is quantified using techniques such as Western blotting or mass spectrometry.
-
Target engagement by the compound is identified by a shift in the protein's melting curve to a higher temperature, indicating stabilization upon binding.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
Objective: To identify proteins that directly bind to N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Methodology:
-
The test compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.
-
A cell lysate is passed over the affinity matrix, allowing proteins with affinity for the compound to bind.
-
Non-specifically bound proteins are washed away with a series of buffers.
-
Specifically bound proteins are eluted from the matrix, often by using a high concentration of the free compound or by changing the buffer conditions.
-
The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation and Visualization
Once experimental data is obtained, it would be presented in structured tables for clear comparison with alternative compounds. Visualizations using Graphviz would be employed to illustrate relevant signaling pathways and experimental workflows.
Example Data Tables
Table 1: Kinase Inhibition Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and Comparators
| Kinase Target | N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (IC₅₀, nM) | Comparator A (IC₅₀, nM) | Comparator B (IC₅₀, nM) |
| Target Kinase X | Data Unavailable | Value | Value |
| Off-Target Kinase Y | Data Unavailable | Value | Value |
| Off-Target Kinase Z | Data Unavailable | Value | Value |
Table 2: Cellular Target Engagement
| Protein Target | CETSA Shift (°C) | Affinity Chromatography Enrichment (Fold Change) |
| Target Protein A | Data Unavailable | Data Unavailable |
| Off-Target Protein B | Data Unavailable | Data Unavailable |
Example Visualizations
Below are examples of how Graphviz diagrams would be used to represent experimental workflows and signaling pathways.
References
- 1. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Sulfonamide Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Performance
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from laboratory benchtop to preclinical models is a critical and often challenging transition. Pyrazole sulfonamides, a versatile class of heterocyclic compounds, have demonstrated significant potential across various therapeutic areas, including oncology and inflammation. This guide provides an objective comparison of their in vitro and in vivo efficacy, supported by experimental data, to illuminate the translational potential of this promising chemical scaffold.
This analysis focuses on specific pyrazole sulfonamide derivatives that have been evaluated in both laboratory-based assays and animal models, offering a side-by-side view of their performance. By examining the quantitative data and detailed experimental protocols, we aim to provide a comprehensive resource for assessing the viability of these compounds for further development.
In Vitro vs. In Vivo Efficacy: A Quantitative Comparison
The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the efficacy of a compound. The following tables summarize the quantitative data for select pyrazole sulfonamide compounds, highlighting their performance in both settings.
Anticancer Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides
A series of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides, including the notable compound MM129, have been investigated for their anticancer properties.[1][4] These compounds have shown potent cytotoxic and genotoxic effects in various cancer cell lines in vitro.[4]
| Compound | Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| MM129 | HCT 116 (Colon Cancer) | 0.39 - 0.6 | Xenograft mice with HT-29 and DLD-1 cells | Significant reduction in tumor mass and volume |
| MM131 | PC-3 (Prostate Cancer) | 0.17 | Not Reported | Not Reported |
| MM131 | BxPC-3 (Pancreatic Cancer) | 0.13 | Not Reported | Not Reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity of COX-2 Inhibiting Pyrazole Sulfonamides
Certain pyrazole sulfonamide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6] Their efficacy has been assessed through in vitro enzyme inhibition assays and in vivo models of inflammation.[5]
| Compound | In Vitro COX-2 IC50 (µM) | In Vitro COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Model | In Vivo Efficacy (% Edema Inhibition) |
| 6b | 0.05 - 0.08 | Not specified | Not specified | Formalin-induced paw edema | Potent inhibition |
| 6c | 0.05 - 0.08 | Not specified | Not specified | Formalin-induced paw edema | Potent inhibition |
| 6d | 0.05 - 0.08 | Not specified | Not specified | Formalin-induced paw edema | Potent inhibition, with a remarkable reduction in TNF-α (71.43%) and PGE2 (77.11%) levels.[5] |
| 7a | 0.05 - 0.08 | Not specified | Not specified | Formalin-induced paw edema | Potent inhibition |
| 7d | 0.05 - 0.08 | Not specified | Not specified | Formalin-induced paw edema | Potent inhibition |
| 7e | 0.05 - 0.08 | Not specified | Not specified | Formalin-induced paw edema | Potent inhibition |
| 4b | 0.35 | >48 | 137.3 | Not specified | Not specified |
| Celecoxib (Reference) | 0.41 | 59.8 | 145.8 | Not specified | Not specified |
A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication of findings.
In Vitro Cytotoxicity and Genotoxicity Assays for Anticancer Compounds
The in vitro anticancer activity of the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides was determined using the following methods:[4]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. Cancer cell lines were incubated with varying concentrations of the test compounds for 72 hours. The concentration at which 50% of the cells are inhibited (IC50) was then determined.
-
Comet Assay (Alkaline and Neutral): This technique is used to detect DNA damage in individual cells. The extent of DNA damage is visualized as a "comet tail." Both alkaline and neutral versions of the assay were used to assess different types of DNA lesions.[4]
-
γ-H2AX Immunostaining: This method detects the phosphorylation of the histone variant H2AX, which is an early cellular response to DNA double-strand breaks.
In Vivo Xenograft Model for Anticancer Efficacy
The in vivo anticancer efficacy of compound MM129 was evaluated in a mouse xenograft model:[4]
-
Animal Model: Cby.Cg-Foxn1nu/cmdb mice.
-
Tumor Cell Implantation: Human colon cancer cells (HT-29 and DLD-1) were implanted into the mice.
-
Treatment: After tumor establishment, mice were treated with MM129 for two weeks.
-
Efficacy Measurement: Tumor mass and volume were measured to determine the extent of tumor growth inhibition.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the pyrazole sulfonamide derivatives against COX-1 and COX-2 was assessed using a human whole blood assay or purified enzyme assays. The IC50 values were determined by measuring the inhibition of prostaglandin E2 (PGE2) production.
In Vivo Anti-inflammatory Paw Edema Model
The in vivo anti-inflammatory activity was evaluated using the formalin-induced paw edema model in rats or mice:[5]
-
Induction of Inflammation: A solution of formalin is injected into the subplantar region of the animal's hind paw to induce localized inflammation and edema.
-
Treatment: The test compounds are administered orally or intraperitoneally prior to the formalin injection.
-
Efficacy Measurement: The volume of the paw is measured at different time points after the formalin injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing the Pathways and Processes
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
The presented data underscores the potential of pyrazole sulfonamide compounds as promising therapeutic agents. The strong correlation between in vitro potency and in vivo efficacy observed for several of these derivatives, particularly in the context of COX-2 inhibition and anticancer activity, is encouraging for their continued development. However, it is crucial to acknowledge that not all compounds with impressive in vitro profiles will translate into successful in vivo candidates. Factors such as pharmacokinetics, bioavailability, and off-target effects play a significant role in the overall performance of a drug in a complex biological system.
This guide serves as a starting point for researchers interested in the pyrazole sulfonamide scaffold. The provided data and experimental protocols offer a foundation for further investigation and highlight the importance of integrated in vitro and in vivo testing in the drug discovery process. Future studies should continue to explore the structure-activity relationships of this versatile class of compounds to optimize their therapeutic potential and pave the way for new and effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro [mdpi.com]
- 5. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives as Antileishmanial Agents
This analysis focuses on the in vitro activity of seven derivatives (designated 3a–g) against two species of Leishmania parasites, L. infantum and L. amazonensis, as well as their cytotoxicity against mammalian cells.[1] The findings highlight key structural features that influence the antileishmanial potency and selectivity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of the 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.
Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (3a–g)
The synthesis of the target compounds was achieved through a straightforward and efficient process.[1] The general synthetic route involved the reaction of previously synthesized 1-aryl-1H-pyrazole-4-carboximidamides with benzenesulfonyl chloride derivatives. All synthesized compounds were obtained as solids and purified by recrystallization from ethanol. The chemical structures were confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), as well as elemental analysis. The characteristic bands for the SO₂ group in the IR spectra were observed in the range of 1330–1630 cm⁻¹.[1]
In Vitro Antileishmanial Activity Assay
The efficacy of the synthesized compounds against Leishmania parasites was determined using an in vitro assay targeting the promastigote stage of the parasite.[1][2][3][4]
-
Parasite Culture: Leishmania infantum and Leishmania amazonensis promastigotes were cultured in a suitable growth medium (e.g., RPMI-1640 or M199) supplemented with fetal bovine serum and antibiotics.[3]
-
Compound Preparation: Stock solutions of the test compounds were prepared, typically in dimethyl sulfoxide (DMSO).
-
Assay Procedure: Promastigotes in the logarithmic growth phase were seeded into 96-well plates.[3] The test compounds were added at various concentrations, and the plates were incubated for a specified period (e.g., 72 hours) at a temperature suitable for promastigote growth (e.g., 26°C).[3]
-
Viability Assessment: Parasite viability was assessed using a colorimetric method, such as the resazurin reduction assay.[2][3] Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence or absorbance was measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of a compound that inhibits parasite growth by 50%, was calculated from the dose-response curves.[2]
Cytotoxicity Assay
The toxicity of the compounds to mammalian cells was evaluated to determine their selectivity.[1]
-
Cell Culture: Murine peritoneal macrophages were used as the host cells.[1] These cells were cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum.
-
Assay Procedure: The macrophages were seeded in 96-well plates and allowed to adhere. The test compounds were then added at various concentrations, and the plates were incubated.
-
Viability Assessment: Cell viability was determined using a similar method to the antileishmanial assay, such as the resazurin reduction assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of a compound that is toxic to 50% of the host cells, was calculated. The selectivity index (SI) was then determined by dividing the CC50 value by the IC50 value. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.
Data Presentation
The following tables summarize the in vitro antileishmanial activity and cytotoxicity of the 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.
Table 1: In Vitro Antileishmanial Activity (IC50) of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (3a–g) [1]
| Compound | R | L. amazonensis IC50 (mM) | L. infantum IC50 (mM) |
| 3a | H | 0.118 | 0.101 |
| 3b | Br | 0.070 | 0.059 |
| 3c | OCH₃ | >0.228 | >0.228 |
| 3d | CH₃ | 0.150 | 0.120 |
| 3e | Cl | 0.072 | 0.065 |
| 3f | F | 0.100 | 0.098 |
| 3g | NO₂ | 0.145 | 0.112 |
| Pentamidine | - | - | 0.062 |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Selected Derivatives [1]
| Compound | Murine Peritoneal Macrophages CC50 (mM) | Selectivity Index (SI) for L. infantum |
| 3b | >0.228 | >3.86 |
| 3e | >0.228 | >3.51 |
| Pentamidine | 0.112 | 1.81 |
Mandatory Visualization
The following diagrams illustrate the general synthesis workflow for the benzenesulfonamide derivatives and the experimental workflow for determining their antileishmanial activity.
Caption: General synthesis workflow for 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.
Caption: Experimental workflow for in vitro antileishmanial activity assessment.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a preliminary structure-activity relationship analysis. The nature of the substituent 'R' on the benzenesulfonamide ring significantly influences the antileishmanial activity.
-
Halogen Substitution: The presence of a halogen atom, particularly bromine (compound 3b ) and chlorine (compound 3e ), at the para-position of the benzenesulfonamide ring resulted in the most potent activity against both Leishmania species.[1] These compounds exhibited IC50 values comparable to the reference drug pentamidine against L. infantum.[1]
-
Electron-Donating and Withdrawing Groups: An electron-donating group like methoxy (OCH₃, compound 3c ) led to a significant loss of activity.[1] Conversely, electron-withdrawing groups such as nitro (NO₂, compound 3g ) and other substituents like methyl (CH₃, compound 3d ) and fluorine (F, compound 3f ) resulted in moderate activity.[1]
-
Cytotoxicity and Selectivity: Importantly, the most active compounds, 3b and 3e , displayed low cytotoxicity against murine peritoneal macrophages, with CC50 values greater than 0.228 mM.[1] This translates to a favorable selectivity index (SI > 3.86 for 3b and > 3.51 for 3e against L. infantum), which is significantly better than that of pentamidine (SI = 1.81).[1] This indicates that these derivatives are more toxic to the parasites than to the host cells, a crucial characteristic for a potential drug candidate.
References
Comparative Guide to Target Engagement of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a Putative E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the target engagement of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a commercially available compound classified as a "Protein Degrader Building Block"[1]. This classification strongly suggests its intended use as a component within a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific target protein. In the context of a PROTAC, this "building block" would function as a ligand for an E3 ubiquitin ligase.
While specific experimental data for the direct protein target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not publicly available, this guide will focus on the crucial aspect of its putative engagement with an E3 ubiquitin ligase , a necessary step for its function in a PROTAC. We will compare common E3 ligase ligands that serve as alternatives and provide detailed experimental protocols for confirming such engagement.
Comparative Analysis of Common E3 Ligase Ligands
The selection of an E3 ligase ligand is a critical step in PROTAC design. The most predominantly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Below is a comparison of ligands for these E3 ligases, which represent potential alternatives or comparators for the pyrazole-benzenesulfonamide scaffold.
| E3 Ligase Ligand | Target E3 Ligase | Representative Derivatives | Reported Binding Affinity (KD) | Key Features & Considerations |
| Thalidomide Analogues | Cereblon (CRBN) | Pomalidomide, Lenalidomide | ~250 nM (Pomalidomide) | Well-established class of ligands; can exhibit "molecular glue" effects, leading to degradation of endogenous CRBN substrates (e.g., IKZF1/3). |
| VHL Ligands | Von Hippel-Lindau (VHL) | VH032, VH298 | ~180 nM (VH032) | Based on the endogenous HIF-1α peptide; often exhibit high affinity and specificity; less reported intrinsic bioactivity compared to thalidomide-based ligands. |
| MDM2 Ligands | MDM2 | Nutlin-3a | ~90 nM | MDM2 is a key regulator of the p53 tumor suppressor; PROTACs using MDM2 ligands can have synergistic anti-cancer effects. |
| IAP Ligands | cIAP1, XIAP | Bestatin, LCL161 | ~20-50 nM (Bestatin derivatives) | Can induce apoptosis in addition to protein degradation; may have a narrower tissue expression profile. |
| N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide | Putative VHL or other | (The compound ) | Not Publicly Available | The pyrazole core has been explored in the context of VHL ligands[2]. Further experimental validation is required to confirm its E3 ligase target and binding affinity. |
Experimental Protocols for Confirming E3 Ligase Engagement
To validate that a compound like N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide engages with a specific E3 ligase, a series of biophysical and cellular assays are typically employed.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity (KD) and kinetics of the ligand to the purified E3 ligase protein.
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of the analyte (N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide) over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the analyte binds to and dissociates from the immobilized E3 ligase.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
Objective: To provide a thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: Load the purified E3 ligase into the sample cell and the ligand into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the E3 ligase solution.
-
Heat Measurement: Measure the heat released or absorbed during each injection as the binding reaction occurs.
-
Data Analysis: Integrate the heat signals and fit them to a binding isotherm to determine the thermodynamic parameters of the interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement within a cellular environment by assessing the thermal stabilization of the E3 ligase upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.
-
Heat Challenge: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble E3 ligase remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.
Experimental Workflow for E3 Ligase Engagement
References
Benchmarking N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Comparative Analysis with Commercial Inhibitors
A definitive biological target for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has not been identified in publicly available literature, precluding a direct comparative analysis against specific commercial inhibitors. While the broader class of pyrazole-containing benzenesulfonamides has been associated with a wide array of biological activities, the precise mechanism of action for this specific molecule remains uncharacterized.
Derivatives of 4-(pyrazol-1-yl)benzenesulfonamide have demonstrated a diverse pharmacological profile, with published research indicating activities such as:
-
Anti-inflammatory effects: Inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases.
-
Antiparasitic activity: Notably against Leishmania species.
-
Anticancer properties: Through the inhibition of various protein kinases.
Without a confirmed biological target for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, the selection of appropriate commercial inhibitors for a head-to-head comparison is not feasible. A meaningful benchmarking study necessitates a clear understanding of the signaling pathway or enzyme system being targeted.
To facilitate future comparative studies, this guide outlines hypothetical experimental protocols and data presentation formats that could be employed once the biological target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is elucidated.
Hypothetical Benchmarking Strategy
Should the target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide be identified, a comprehensive benchmarking study would involve the following key steps, illustrated in the workflow diagram below.
Safety Operating Guide
Proper Disposal of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-41-5).
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure—containing a brominated pyrazole ring and a sulfonamide group—dictates that it must be handled as hazardous waste. General principles for the disposal of halogenated organic compounds and sulfonamides should be strictly followed. A safety data sheet for the related compound N-Butylbenzenesulfonamide indicates potential for organ damage through prolonged exposure and long-term harmful effects on aquatic life[1][2]. Therefore, treating N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide with a high degree of caution is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Required PPE:
-
Safety goggles with side shields or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-resistant lab coat
Chemical and Physical Data
Properly identifying the compound is the first step in the waste management process. The following data summarizes the key identifiers for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
| Property | Value | Reference |
| CAS Number | 1199773-41-5 | [3][4] |
| Molecular Formula | C13H16BrN3O2S | [3][4] |
| Molecular Weight | 358.25 g/mol | [3][4] |
| Purity | Typically ≥98% | [3][5] |
| Physical State | Solid | N/A |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is waste segregation. As a brominated organic compound, it must not be mixed with non-halogenated waste streams[6].
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., weighing paper, pipette tips, gloves, absorbent pads).
-
Segregate: This compound belongs in a dedicated "Halogenated Organic Waste" stream[6][7]. Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash. Cross-contamination can interfere with disposal processes and create hazardous chemical reactions.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible hazardous waste container for halogenated organic liquids.
-
Ensure the container is sealed to prevent the release of vapors.
-
Step 3: Labeling the Waste Container Proper labeling is critical for safety and regulatory compliance. The waste container label must include:
-
The words "Hazardous Waste" [6].
-
The full chemical name: "N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" .
-
The CAS Number: "1199773-41-5" .
-
An accurate estimation of the contents (e.g., concentration, volume).
-
The appropriate hazard pictograms (e.g., Health Hazard, Hazardous to the Environment).
-
The date accumulation started.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory[9].
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents[9][10].
Step 5: Arrange for Professional Disposal
-
The final and most critical step is to engage your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[8].
-
These professionals are equipped to transport and dispose of halogenated chemical waste in compliance with all local, state, and federal regulations, typically via high-temperature incineration at a specialized facility[11].
-
Never attempt to dispose of this chemical down the drain or in the regular trash[1][9].
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and potential sources of ignition[6].
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[8].
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lanxess.com [lanxess.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Logistical Information for Handling N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The following information is designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle, from handling to disposal.
Chemical Identifier Information
| Property | Value |
| Chemical Name | N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide |
| CAS Number | 1199773-41-5 |
| Molecular Formula | C13H16BrN3O2S |
| Molecular Weight | 358.25 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
Table of Required Personal Protective Equipment (PPE)
| Body Part | PPE Item | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. Change gloves frequently and immediately if contaminated, torn, or punctured.[1] |
| Eyes | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[1] |
| Face | Face Shield | An 8-inch minimum face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or spills.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat worn fully buttoned. |
| Respiratory | Respirator | A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or if ventilation is insufficient.[2] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a laboratory setting.
1. Preparation and Area Setup:
- Ensure a certified chemical fume hood is operational.
- Verify the accessibility and functionality of an emergency eyewash station and safety shower.
- Clear the workspace of all non-essential items.
- Assemble all necessary apparatus for the experiment (e.g., glassware, spatulas, weighing paper).
- Prepare designated and clearly labeled waste containers for halogenated organic waste.[3]
2. Weighing and Transfer:
- All weighing and transfer of the solid compound must be conducted within a chemical fume hood to minimize inhalation exposure.
- Use anti-static weighing paper or a weighing boat.
- Handle the compound gently to avoid creating dust.
- Close the primary container tightly after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
3. Reaction Setup and Execution:
- Set up the reaction apparatus within the chemical fume hood.
- When dissolving the compound, add the solvent slowly to avoid splashing.
- Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
- Keep the fume hood sash at the lowest practical height.
4. Post-Reaction Work-up and Decontamination:
- Quench the reaction carefully, if applicable, within the fume hood.
- Transfer solutions for extraction or purification using appropriate techniques to minimize aerosol generation.
- Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. Collect the rinse solvent as halogenated waste.
- Wipe down the work surfaces within the fume hood with a suitable solvent and cleaning agent.
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure laboratory safety.
1. Liquid Waste:
- All solvents and aqueous solutions containing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide must be collected as halogenated organic waste .[4]
- Use a designated, properly labeled, and sealed waste container.[3] Do not mix with non-halogenated waste.[4]
2. Solid Waste:
- Contaminated solid materials, including weighing paper, gloves, pipette tips, and any absorbent materials used for spills, must be collected in a separate, clearly labeled container for solid halogenated waste .
3. Container Disposal:
- Empty containers that held N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.
- After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
4. Spill Management:
- In the event of a small spill within the fume hood, use an inert absorbent material to clean it up.
- The contaminated absorbent material must be disposed of as solid halogenated waste.
- For larger spills, evacuate the area and follow institutional emergency procedures.
Experimental Workflow and Safety Diagram
Caption: Safe handling workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
